molecular formula C11H12N2O4 B1267317 Morpholino(4-nitrophenyl)methanone CAS No. 5397-76-2

Morpholino(4-nitrophenyl)methanone

Cat. No.: B1267317
CAS No.: 5397-76-2
M. Wt: 236.22 g/mol
InChI Key: VGGZQWDRWOXJTA-UHFFFAOYSA-N
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Description

Morpholino(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholin-4-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGZQWDRWOXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277798
Record name (Morpholin-4-yl)(4-nitrophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID80277798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-76-2
Record name 5397-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its structure, combining a morpholine ring with a 4-nitrophenyl group, imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis protocols, and spectral data.

Core Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its use in a laboratory setting.

Physicochemical Properties
PropertyValueReference
CAS Number 5397-76-2[1][2]
Molecular Formula C₁₁H₁₂N₂O₄[1][2]
Molecular Weight 236.22 g/mol [1]
Melting Point 100-103 °C
Appearance Not explicitly stated, likely a solid at room temperature
Solubility Soluble in common organic solvents like dichloromethane and chloroform.Inferred from synthesis protocols

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis via Acylation

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution with constant stirring. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Purification 4_Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction Acylation in Dichloromethane (0°C to RT) 4_Nitrobenzoyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the morpholine ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to NO₂)~8.3Doublet2H
Aromatic (meta to NO₂)~7.6Doublet2H
Morpholine (CH₂-N)~3.8Multiplet4H
Morpholine (CH₂-O)~3.7Multiplet4H

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~168-170
Aromatic (C-NO₂)~150
Aromatic (quaternary)~142
Aromatic (CH)~128
Aromatic (CH)~124
Morpholine (C-N)~42-48
Morpholine (C-O)~66-67

Biological Significance and Applications

Currently, there is limited information available on the direct biological activities or signaling pathways of this compound. Its primary significance in the scientific literature is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of some anticoagulant drugs.

Given its structure, which includes a nitroaromatic group and a morpholine moiety, it is plausible that the compound could be investigated for a range of biological activities, including but not limited to antimicrobial or anticancer properties, as these are common features of related chemical classes. However, such activities for this specific compound have not been extensively reported.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a versatile intermediate for further chemical modifications. While its direct biological effects are not yet thoroughly explored, its role as a building block in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers in its effective utilization. Further studies are warranted to explore the potential biological activities of this compound.

References

understanding Morpholino(4-nitrophenyl)methanone structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a morpholine ring connected to a 4-nitrophenyl group through a carbonyl bridge. This guide provides a detailed examination of its chemical structure, synthesis, and key characterization data. While specific experimental data for this exact molecule is limited in the provided literature, this document extrapolates from established chemical principles and data from closely related analogues to present a comprehensive structural profile. Detailed protocols for its synthesis and characterization are outlined, and logical diagrams are provided to illustrate reaction pathways and potential structure-activity relationships.

Chemical Identity and Properties

This compound, identified by the CAS Number 5397-76-2, is composed of three key structural motifs: a 4-nitrophenyl ring, an amide (specifically, a ketone with an adjacent nitrogen, forming a carboxamide), and a morpholine ring.[1] The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, while the morpholine moiety is a common "privileged" structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.[2]

PropertyValueReference
CAS Number 5397-76-2[1]
Molecular Formula C₁₁H₁₂N₂O₄[1][3]
Molecular Weight 236.22 g/mol [1][3][4]
IUPAC Name morpholin-4-yl-(4-nitrophenyl)methanoneN/A

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction (amidation) between 4-nitrobenzoyl chloride and morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction Amidation Reaction 4-Nitrobenzoyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Target_Compound This compound Reaction->Target_Compound Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the amidation of a benzoyl chloride with morpholine.[5] All operations should be performed in a fume hood with appropriate personal protective equipment.[6]

  • Reaction Setup : To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.[5][7][8]

  • Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification : Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure this compound.[2][6]

Structural Characterization and Spectroscopic Analysis

Understanding the molecular structure requires a combination of spectroscopic techniques. While specific spectra for this compound are not available in the search results, the expected data can be reliably predicted based on its constituent functional groups and analysis of similar structures.[9]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets (an A₂B₂ system) between δ 7.5-8.3 ppm. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing effect. Morpholine Protons: Two broad signals (triplets or multiplets) between δ 3.4-3.9 ppm, integrating to 4H each, corresponding to the -N-CH₂- and -O-CH₂- protons.[5][10]
¹³C NMR Carbonyl Carbon: A signal around δ 168-170 ppm. Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded. Morpholine Carbons: Two signals, one for the carbons adjacent to the nitrogen (δ ~45-50 ppm) and one for the carbons adjacent to the oxygen (δ ~66 ppm).[5]
FT-IR (cm⁻¹) C=O Stretch (Amide): Strong absorption band around 1630-1660 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹). C-H Aromatic/Aliphatic: Stretches around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spec. Molecular Ion (M⁺): A peak corresponding to the molecular weight, e.g., at m/z 236.22 for [M]⁺ or 237.23 for [M+H]⁺ in ESI-MS.

Potential Biological Significance

While the biological activity of this compound itself is not well-documented, its structural components are present in many biologically active molecules. The 4-nitrophenyl and morpholine moieties are of significant interest in drug discovery.

  • Anticancer Potential : Derivatives of 4-(4-nitrophenyl)morpholine have been noted for their importance in anticancer research.[11] The structural similarity suggests that this compound could be a valuable scaffold for developing new anticancer agents.

  • Antibacterial Activity : A structurally related compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests a potential avenue of investigation for the title compound.

  • H₂S Donor Research : Other complex morpholine-containing compounds, such as GYY4137, are used as slow-releasing hydrogen sulfide (H₂S) donors, which have numerous biological roles.[12] While structurally distinct, this highlights the versatility of the morpholine scaffold in designing pharmacologically active agents.

G cluster_core Core Structure: this compound cluster_fragments Key Structural Fragments cluster_activities Inferred Potential Biological Activities Core Core Structure Morpholine Morpholine Moiety Core->Morpholine 4-Nitrophenyl 4-Nitrophenyl Moiety Core->4-Nitrophenyl Antibacterial Antibacterial Activity[2] Morpholine->Antibacterial Contributes to pharmacokinetics Anticancer Anticancer Activity[11] 4-Nitrophenyl->Anticancer Similar to active compounds

References

Morpholino(4-nitrophenyl)methanone: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone, identified by its CAS number 5397-76-2, is a key chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and drug development. While not a therapeutic agent itself, its structural motifs are integral to the synthesis of a variety of biologically active molecules. Its discovery is intrinsically linked to the development of more complex pharmaceutical compounds, where it serves as a crucial building block. Notably, derivatives and analogues of this compound are found in the synthetic pathways of molecules targeting critical biological pathways, such as mTOR inhibitors for cancer therapy and intermediates for anticoagulants like Rivaroxaban. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and visual representations of the synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 5397-76-2[1][2][3]
Molecular Formula C₁₁H₁₂N₂O₄[1][2]
Molecular Weight 236.22 g/mol [1]
Melting Point 100-103°C[4]
Appearance Expected to be a solid, likely crystalline
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 4-Nitrobenzoyl Chloride P This compound R1->P + R2 Morpholine R2->P Reagent Triethylamine (Base) Reagent->P Solvent Dichloromethane (Solvent) Solvent->P

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the amidation of acyl chlorides with morpholine.

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution of morpholine.

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A 1. Reaction Setup Dissolve Morpholine and Triethylamine in DCM at 0°C B 2. Acyl Chloride Addition Add 4-Nitrobenzoyl Chloride solution dropwise A->B C 3. Reaction Stir at room temperature for 2-3 hours B->C D 4. Aqueous Work-up Wash with H₂O, NaHCO₃, and Brine C->D E 5. Isolation Dry organic layer and evaporate solvent D->E F 6. Purification Recrystallize crude product E->F G Final Product Pure this compound F->G

References

Preliminary Technical Guide: Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary investigation of Morpholino(4-nitrophenyl)methanone. Due to the limited availability of specific research on this compound, some sections on biological activity and experimental protocols are based on data from structurally related molecules and should be considered predictive. Further experimental validation is required.

Introduction

This compound is a synthetic small molecule containing a morpholine ring attached to a 4-nitrophenyl group via a ketone linker. The presence of the morpholine moiety, a common scaffold in medicinal chemistry, and the electrophilic 4-nitrophenyl group suggest that this compound may possess interesting biological activities. This guide summarizes the available chemical data, proposes a potential synthetic route, and explores hypothetical biological activities and mechanisms of action based on related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 5397-76-2[1][2]
Molecular Formula C11H12N2O4[1][2]
Molecular Weight 236.22 g/mol [2][3]
IUPAC Name morpholin-4-yl-(4-nitrophenyl)methanoneN/A
Synonyms 4-(4-Nitrobenzoyl)morpholineN/A
Appearance Not reportedN/A
Solubility Not reportedN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A

Synthesis

Proposed Synthetic Protocol: Acylation of Morpholine

This protocol describes a general method for the synthesis of this compound from 4-nitrobenzoyl chloride and morpholine.

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Add the morpholine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification & Characterization 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Acylation Acylation 4-Nitrobenzoyl_chloride->Acylation Morpholine Morpholine Morpholine->Acylation Triethylamine Triethylamine Triethylamine->Acylation DCM Dichloromethane (Solvent) DCM->Acylation 0C_to_RT 0°C to Room Temp 0C_to_RT->Acylation Stirring Stirring (12-24h) Stirring->Acylation Quenching Water Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization NMR, MS Chromatography->Characterization Final_Product This compound Characterization->Final_Product Acylation->Quenching

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the activities of structurally related compounds containing morpholine and nitrophenyl moieties can provide insights into its potential therapeutic applications.

Inferred Biological Activities
  • Anticancer Activity: The 4-nitrophenyl group is present in some compounds with reported anticancer properties. For instance, derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential as antitumor drugs.[4] The morpholine ring is also a common feature in many anticancer agents.

  • Anti-inflammatory Activity: Certain compounds containing a morpholine scaffold have demonstrated anti-inflammatory properties. The mechanism could involve the modulation of inflammatory signaling pathways.

  • Neuroprotective Effects: The nitrophenyl moiety is found in various compounds that are being explored for their neuroprotective potential. It is plausible that this compound could interact with signaling pathways relevant to neuronal survival and function.

Hypothetical Signaling Pathway Modulation

Given the potential for anticancer and anti-inflammatory effects, this compound might modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Putative_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) / TNF Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates Compound This compound Compound->IKK Potential Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) Nucleus->Gene_Expression Induces Biological_Assay_Workflow Start Start Compound_Prep Prepare Stock Solution of Compound in DMSO Start->Compound_Prep Cell_Culture Culture and Seed Appropriate Cell Line Start->Cell_Culture Treatment Treat Cells with Varying Concentrations Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Specific Assay (e.g., MTT, Western Blot, qPCR) Incubation->Assay Data_Acquisition Acquire Data (e.g., Absorbance, Imaging) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine Endpoints (e.g., IC50, Protein Levels) Data_Acquisition->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

An In-depth Technical Guide to Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on closely related morpholine derivatives to provide a broader context for its potential biological activities and experimental evaluation.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. Where direct experimental data is unavailable, predicted values from computational models are provided and noted.

PropertyValueSource
CAS Number 5397-76-2[1][2][3]
Molecular Formula C₁₁H₁₂N₂O₄[1][2][3]
Molecular Weight 236.22 g/mol [1]
Melting Point 100-103 °CNot explicitly cited
Boiling Point 443.6 °C at 760 mmHg (Predicted)Not explicitly cited
Flash Point 222.1 °C (Predicted)Not explicitly cited
Appearance Solid (form may vary)[4]
Purity Commercially available up to 95%[5]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of a novel compound are extensive. Below are generalized methodologies for key experiments, which can be adapted for the specific analysis of this compound.

Synthesis of this compound

A general synthesis route for this compound involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 4-nitrobenzoyl chloride in the inert solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of morpholine and the base in the same solvent to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Diagram of Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction at 0°C to RT 4-Nitrobenzoyl_chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Product This compound Purification_Step->Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Potential Anticancer Mechanism

Morpholine derivatives have been reported to exert anticancer effects through various mechanisms, such as the inhibition of kinases involved in cell proliferation and survival, and the induction of apoptosis.[8][9] A plausible mechanism could involve the inhibition of key signaling pathways like the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.[8]

Diagram of a Potential Anticancer Signaling Pathway

G Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling_Cascade Activation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotion Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Leads to

Potential inhibition of the VEGFR-2 signaling pathway by a morpholine derivative.
Potential Antibacterial Mechanism

The antibacterial activity of morpholine derivatives can be attributed to several mechanisms, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS).[7][10] Some derivatives have also been shown to inhibit bacterial protein synthesis or act as adjuvants to enhance the efficacy of existing antibiotics.[11][12]

Diagram of Potential Antibacterial Mechanisms

G Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Essential Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Bacterial_Cell->ROS_Production Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death Enzyme_Inhibition->Bacterial_Death ROS_Production->Bacterial_Death

Potential multi-target antibacterial mechanisms of a morpholine derivative.

Conclusion

This compound is a compound with a well-defined chemical structure. While comprehensive experimental data on its physical, chemical, and biological properties are limited in the public domain, its structural features, particularly the presence of the morpholine moiety, suggest potential for significant biological activity. This guide provides a foundational understanding of this compound and highlights areas for future research, particularly in the experimental determination of its physicochemical properties and the exploration of its potential as an anticancer or antibacterial agent. The provided experimental frameworks and mechanistic hypotheses can serve as a starting point for such investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Morpholino(4-nitrophenyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Data

This compound is a chemical compound featuring a morpholine ring linked to a 4-nitrophenyl group through a carbonyl bridge.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₄[1]
Molecular Weight 236.22 g/mol [1]
CAS Number 5397-76-2

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Melting Point 100-103°C
Boiling Point 443.6°C at 760 mmHg
Flash Point 222.1°C

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the acylation of morpholine with 4-nitrobenzoyl chloride.

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • Anhydrous diethyl ether (or a similar aprotic solvent)

  • Triethylamine (or another suitable base)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzoyl chloride in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0-5°C.

  • In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous diethyl ether.

  • Add the morpholine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_workflow Synthesis Workflow A Dissolve 4-Nitrobenzoyl Chloride in Diethyl Ether B Cool to 0-5°C A->B D Dropwise Addition B->D C Prepare Morpholine and Triethylamine Solution C->D E Warm to Room Temperature and Stir D->E F Reaction Quenching E->F G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Recrystallization) H->I

General synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its constituent moieties—the 4-nitrophenyl group and the morpholine ring—are well-documented.

The morpholine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[2] Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] Some morpholine-containing compounds are known to exert their effects by modulating key signaling pathways, such as those involved in apoptosis and inflammation.[3][4] For instance, certain derivatives can induce apoptosis in cancer cells through the activation of caspases.[3]

The 4-nitrophenyl group can undergo metabolic transformations in the body. The primary metabolic route for 4-nitrophenol, a related compound, involves conjugation to form glucuronide or sulfate conjugates. Other metabolic pathways include reduction and oxidation. These processes are often mediated by enzymes such as cytochrome P450.

Inferred Metabolic Pathway

The metabolic fate of the 4-nitrophenyl moiety likely involves several enzymatic steps, as illustrated in the diagram below.

G cluster_metabolism Potential Metabolic Pathway Parent This compound Reduction Reduction (e.g., by gut microbiota) Parent->Reduction Oxidation Oxidation (e.g., Cytochrome P450) Parent->Oxidation Conjugation Conjugation (e.g., UGTs, SULTs) Parent->Conjugation Metabolite1 Amino Metabolite Reduction->Metabolite1 Metabolite2 Hydroxylated Metabolite Oxidation->Metabolite2 Metabolite3 Glucuronide/Sulfate Conjugate Conjugation->Metabolite3

Inferred metabolic pathways for the 4-nitrophenyl moiety.
Potential Pharmacological Signaling Pathway: Induction of Apoptosis

Given the known anticancer properties of some morpholine and nitrophenyl derivatives, a plausible mechanism of action for this compound could be the induction of apoptosis.[3] A simplified representation of a potential apoptosis induction pathway is shown below.

G cluster_apoptosis Hypothetical Apoptosis Induction Pathway Compound This compound Cell Target Cancer Cell Compound->Cell Stress Cellular Stress Cell->Stress Caspase9 Caspase-9 Activation Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Solubility of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound of interest in various research domains. Understanding its solubility profile is a critical preliminary step in a multitude of applications, including but not limited to, reaction chemistry, formulation development, and analytical method development. The solubility of a compound dictates its behavior in different media, influencing reaction kinetics, bioavailability, and the choice of appropriate analytical techniques. This guide outlines a standardized approach to determining and presenting the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can provide initial insights into its potential solubility characteristics.

PropertyValueReference
Molecular FormulaC11H12N2O4[1][2]
Molecular Weight236.22 g/mol [2]
CAS Number5397-76-2[1]

Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Solubility (mol/L)MethodRemarks
e.g., Watere.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Chloroforme.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxidee.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamidee.g., 25e.g., Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Acetonitrilee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Hexanee.g., 25e.g., Shake-Flask

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal shake-flask method.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker bath or incubator with orbital shaking capabilities

    • Calibrated thermometer

    • Glass vials or flasks with airtight seals

    • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

    • pH meter (for aqueous solutions)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely seal the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

Data Analysis
  • Calculate the concentration of the diluted sample using the calibration curve.

  • Account for the dilution factor to determine the concentration of the original saturated solution.

  • Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental concept of solubility.

experimental_workflow A Preparation of Supersaturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaking) A->B C Sedimentation (Allow Undissolved Solid to Settle) B->C D Sample Collection & Filtration (Remove Undissolved Solid) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Calculation & Reporting F->G

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_input Components cluster_output Result Solute This compound (Solid) Solution Saturated Solution (Homogeneous Mixture) Solute->Solution Dissolves in Solvent Solvent (Liquid) Solvent->Solution Dissolves

Caption: Logical relationship in the process of dissolution.

References

Commercial Availability and Technical Profile of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and known technical data for Morpholino(4-nitrophenyl)methanone (CAS No. 5397-76-2). The information presented is intended to support researchers, scientists, and professionals in the field of drug development in sourcing and utilizing this chemical compound. While publicly available information on specific biological applications and detailed experimental protocols is limited, this guide consolidates the existing data on its chemical properties and commercial sources.

Commercial Availability

This compound is available from a select number of chemical suppliers. The following table summarizes the available purchasing information. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierPurityAvailable QuantitiesContact Information
Pure Chemistry Scientific Inc.95%Minimum order: 1 GramNot readily available
Santa Cruz Biotechnology, Inc.Research GradeInquire with supplier--INVALID-LINK--
Key Organics>95%1 mg, 5 mg, 10 mg, 1 g--INVALID-LINK--
Laibo ChemNot specified1 gNot readily available

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is aggregated from various chemical databases and supplier information.

PropertyValueSource
CAS Number 5397-76-2Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2]
Molecular Formula C₁₁H₁₂N₂O₄Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2]
Molecular Weight 236.22 g/mol Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2]
Melting Point 100-103 °CPure Chemistry Scientific Inc.[1]
Boiling Point 443.6 °C at 760 mmHgPure Chemistry Scientific Inc.[1]
Flash Point 222.1 °CPure Chemistry Scientific Inc.[1]
Refractive Index 1.589Pure Chemistry Scientific Inc.[1]

Experimental Data and Protocols

Extensive searches of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological application of this compound. While general methods for the synthesis of related morpholino compounds exist, a protocol tailored to this specific molecule is not publicly available. Similarly, no information was found regarding its involvement in specific signaling pathways or established experimental workflows in a biological context.

General Experimental Workflow

In the absence of specific experimental details for this compound, a generalized workflow for the synthesis, purification, and characterization of a novel chemical compound is presented below. This serves as a representative illustration of the typical steps involved in chemical research and development.

G General Chemical Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Reactant A + Reactant B reaction Reaction Setup (Solvent, Temperature, Time) start->reaction workup Quenching and Extraction reaction->workup purification Chromatography (e.g., Column, HPLC) workup->purification solvent_removal Solvent Evaporation purification->solvent_removal nmr NMR Spectroscopy (¹H, ¹³C) solvent_removal->nmr ms Mass Spectrometry (e.g., ESI, GC-MS) solvent_removal->ms purity_analysis Purity Assessment (e.g., HPLC, Elemental Analysis) solvent_removal->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Disclaimer: This document is intended for informational purposes only and does not constitute an endorsement of any specific supplier or product. Researchers should independently verify all information and adhere to safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound featuring a morpholine ring and a 4-nitrophenyl ketone group. While direct applications in proteomics are not extensively documented in peer-reviewed literature, its chemical structure suggests a potential utility as a novel chemical probe for investigating protein-protein interactions and identifying drug targets. This document outlines a hypothetical application of this compound as a photo-activatable cross-linking agent for proteomics research, providing detailed protocols and data interpretation guidelines.

The morpholino moiety is a well-established scaffold in medicinal chemistry, known to enhance solubility and modulate pharmacokinetic properties. The 4-nitrophenyl ketone group can function as a photoreactive entity. Upon activation with UV light, it can form a covalent bond with nearby interacting proteins, allowing for the capture and subsequent identification of binding partners.

Hypothesized Mechanism of Action

We propose using this compound as a photo-affinity labeling (PAL) reagent. In this model, the compound is introduced to a biological system (e.g., cell lysate or intact cells) containing a bait protein of interest that has been engineered to bind to the morpholino group. Upon UV irradiation, the 4-nitrophenyl ketone group is excited to a reactive triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of an interacting "prey" protein, leading to the formation of a covalent cross-link. The resulting covalently linked protein complex can then be isolated and the interacting partner identified by mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Photo-Cross-Linking of a Bait-Prey Protein Complex

This protocol describes the use of this compound to cross-link a purified bait protein with a suspected interacting partner.

Materials:

  • Purified bait protein

  • Purified prey protein

  • This compound (from a 10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Complex Formation: In a microcentrifuge tube, combine the bait protein (e.g., 5 µM) and the prey protein (e.g., 10 µM) in PBS to a final volume of 50 µL. Incubate at room temperature for 30 minutes to allow for complex formation.

  • Probe Addition: Add this compound to a final concentration of 100 µM. Incubate for 15 minutes at room temperature in the dark.

  • UV Cross-Linking: Place the tube on ice and irradiate with a 365 nm UV lamp at a distance of 5 cm for 10-30 minutes.

  • SDS-PAGE Analysis: Add 2X SDS-PAGE loading buffer to the sample and boil for 5 minutes. Run the sample on an SDS-PAGE gel.

  • Visualization and Excision: Stain the gel with a Coomassie-based stain. A new, higher molecular weight band corresponding to the cross-linked bait-prey complex should be visible. Excise this band for in-gel digestion.

  • Mass Spectrometry Analysis: Perform in-gel trypsin digestion of the excised band followed by LC-MS/MS analysis to identify both the bait and prey proteins.

Protocol 2: Target Identification in Cell Lysate using a Tagged Bait Protein

This protocol outlines the identification of interacting partners of a tagged bait protein from a complex cell lysate.

Materials:

  • Cell lysate from cells expressing a tagged (e.g., His-tagged or FLAG-tagged) bait protein

  • Affinity purification resin (e.g., Ni-NTA for His-tag, anti-FLAG agarose)

  • This compound

  • Wash buffers and elution buffers for affinity purification

  • UV lamp (365 nm)

  • Quantitative mass spectrometry reagents (e.g., TMT or iTRAQ labels)

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer.

  • Affinity Capture: Incubate the cell lysate with the affinity resin to capture the tagged bait protein and its interacting partners.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Probe Labeling: Resuspend the resin in a binding buffer and add this compound to a final concentration of 50 µM. Incubate for 30 minutes at 4°C with gentle rotation in the dark.

  • UV Cross-Linking: Irradiate the resin slurry with a 365 nm UV lamp on ice for 15 minutes.

  • Elution: Elute the protein complexes from the resin.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Quantitative Proteomic Analysis: Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative comparison between a control (no UV) and the UV-treated sample. Analyze the samples by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the UV-treated sample compared to the control. These are potential interacting partners of the bait protein.

Data Presentation

The quantitative proteomics data can be summarized in a table to clearly present the identified interacting proteins and their relative abundance changes upon photo-cross-linking.

Protein IDGene NameFold Change (UV/No UV)p-valueFunction
P12345GENE15.20.001Kinase signaling
Q67890GENE24.80.003Transcriptional regulation
A1B2C3GENE31.20.350Metabolic enzyme
D4E5F6GENE43.90.008Cytoskeletal protein

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis Bait_Prey Bait and Prey Protein Incubation Probe Add this compound Bait_Prey->Probe UV UV Irradiation (365 nm) Probe->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Band_Excision Band Excision SDS_PAGE->Band_Excision Digestion In-gel Digestion Band_Excision->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis signaling_pathway Bait Bait Protein Prey1 Identified Interactor 1 (Kinase) Bait->Prey1 Direct Interaction (Cross-linked) Prey2 Identified Interactor 2 (Transcription Factor) Bait->Prey2 Direct Interaction (Cross-linked) Downstream1 Downstream Effector 1 Prey1->Downstream1 Phosphorylation Gene_Expression Target Gene Expression Prey2->Gene_Expression Transcriptional Activation Downstream2 Downstream Effector 2 Downstream1->Downstream2

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Morpholino(4-nitrophenyl)methanone as a precursor for the development of novel kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, valued for its favorable physicochemical properties which can enhance metabolic stability and aqueous solubility.[1] The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis and evaluation of potential therapeutic agents.

Overview of Synthetic Strategy

The general strategy for utilizing this compound in kinase inhibitor synthesis involves a multi-step process. The core concept is the reduction of the nitro group to an aniline, which then serves as a versatile intermediate for a variety of coupling reactions to construct the final inhibitor scaffold. This approach allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

A proposed synthetic workflow is illustrated below:

G cluster_0 Synthesis of Kinase Inhibitor A This compound B Reduction of Nitro Group A->B (e.g., SnCl2·2H2O, H2/Pd-C) C Amino-Functionalized Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Final Kinase Inhibitor D->E G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Proliferation & Growth p70S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Morpholino-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition G cluster_0 Kinase Inhibition Assay Workflow A Prepare Compound Dilutions C Add Compound Dilutions A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Calculate % Inhibition & IC50 G->H

References

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholino(4-nitrophenyl)methanone and its close analog, 4-(4-nitrophenyl)morpholine, are valuable intermediates in medicinal chemistry. While direct therapeutic applications of these specific compounds are not extensively documented, their true utility lies in their role as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 4-nitrophenyl group can be readily reduced to the corresponding aniline, providing a key functional handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

These application notes will focus on the practical use of the 4-morpholino-4'-aminobenzophenone core, derived from this compound, in the development of potent anticancer agents, specifically inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.

Application Note 1: Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

The 4-(4-aminophenyl)morpholine core is a key building block for the synthesis of a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that have demonstrated potent inhibitory activity against mTOR kinase and various cancer cell lines.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following table summarizes the in vitro cytotoxic activity (IC50) of a selection of synthesized 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives against human cancer cell lines and their inhibitory activity against mTOR kinase.

Compound IDR GroupmTOR IC50 (µM)[1]H460 (Lung Cancer) IC50 (µM)[1]PC-3 (Prostate Cancer) IC50 (µM)[1]A549 (Lung Cancer) IC50 (µM)[2]MCF-7 (Breast Cancer) IC50 (µM)[2]
7b 4-F-----
7e 4-OH0.80 ± 0.157.43 ± 1.4511.90 ± 0.94--
7h 4-OCH3-----
10b 4-F (SO2)-----
10e 4-OH (SO2)-----
11 Aryl Pyridine Urea0.94 ± 0.10-1.41 ± 0.100.52 ± 0.104.82 ± 0.24

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivative (e.g., Compound 7e)

This protocol describes a general synthetic route for the preparation of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, exemplified by the synthesis of compound 7e .

Step 1: Synthesis of 4-(4-Aminophenyl)morpholine

  • To a solution of 4-(4-nitrophenyl)morpholine (1.0 eq) in ethanol, add Palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholine.

Step 2: Synthesis of 2-(4-Aminophenyl)-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

  • A mixture of 2-chloro-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (1.0 eq), 4-(4-aminophenyl)morpholine (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent (e.g., dioxane) is subjected to a Suzuki coupling reaction with an appropriate boronic acid or a Buchwald-Hartwig amination.

  • The reaction mixture is heated under an inert atmosphere until completion.

  • The crude product is purified by column chromatography to yield the desired compound.

Step 3: Functionalization of the Aryl Group (Synthesis of Compound 7e)

  • To a solution of the 2-(4-aminophenyl)-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine intermediate in a suitable solvent (e.g., DCM), add the desired acyl chloride or isocyanate (in this case, one that results in a 4-hydroxyphenyl group after potential deprotection).

  • The reaction is stirred at room temperature until completion.

  • The final product is purified by crystallization or column chromatography.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., H460, PC-3, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 3: PI3Kα/mTOR Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of the compounds against PI3Kα and mTOR kinases.

  • Reagent Preparation: Prepare assay buffer, ATP solution, and kinase solution (PI3Kα or mTOR) according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and the substrate (e.g., PIP2 for PI3Kα) to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for the specified time.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled antibody and an XL665-labeled tracer).

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Morpholino-Derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholino Derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-(4-Nitrophenyl) morpholine Step1 Reduction to 4-(4-Aminophenyl) morpholine Start->Step1 Step2 Coupling Reaction Step1->Step2 Step3 Final Product (e.g., Compound 7e) Step2->Step3 CellAssay Cell Viability Assay (MTT) Step3->CellAssay KinaseAssay Kinase Inhibition Assay (HTRF) Step3->KinaseAssay IC50_Cell IC50 vs. Cancer Cells CellAssay->IC50_Cell IC50_Kinase IC50 vs. PI3K/mTOR KinaseAssay->IC50_Kinase

Caption: Workflow for Synthesis and Biological Evaluation.

References

techniques for dissolving Morpholino(4-nitrophenyl)methanone for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of Morpholino(4-nitrophenyl)methanone (CAS: 5397-76-2), a key compound in various research applications. Due to the limited availability of direct solubility data, this guide offers a systematic approach based on the known solubility of structurally analogous compounds. The protocols outlined below are intended to serve as a starting point for researchers to develop optimized, experiment-specific dissolution procedures.

Chemical Properties and Solubility Profile

This compound is a stable, solid organic compound. While specific quantitative solubility data is not widely published, information on structurally similar molecules, such as 4-(4-Nitrophenyl)morpholine and 4-Nitromorpholine, provides valuable insights into appropriate solvent selection. The presence of the polar nitro group and the morpholine ring suggests that polar aprotic solvents are likely to be effective.

Table 1: Recommended Solvents for this compound based on Analog Solubility

SolventChemical ClassAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for dissolving a wide range of organic compounds for in vitro assays.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, often used for compounds that are difficult to dissolve.
ChloroformChlorinatedModerate to HighA less polar option that may be effective.
Ethyl AcetateEsterSlight to ModerateMay be suitable for certain applications but might require heating or sonication.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound. It is recommended to start with a small amount of the compound to test solubility in the chosen solvent before proceeding with larger quantities.

Materials:

  • This compound powder

  • Recommended solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).

  • Initial Solvent Addition: Transfer the weighed powder to a sterile vial. Add a small volume of the selected solvent (e.g., DMSO) to the vial.

  • Initial Dissolution Attempt: Vortex the vial for 30-60 seconds to facilitate dissolution. Visually inspect the solution for any undissolved particles.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Gentle Heating: Warm the solution in a water bath or on a heating block at a temperature between 37°C and 50°C for 5-10 minutes. Vortex the solution intermittently. Caution: Avoid excessive heat, which may degrade the compound.

    • Sonication: Place the vial in a sonicator bath for 5-15 minutes. This can help to break up aggregates and enhance dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the desired final concentration of the stock solution.

  • Sterilization (Optional): If required for sterile cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent used.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the dissolution of this compound.

Dissolution_Workflow cluster_start Start cluster_solvent Solvent Selection cluster_check Solubility Check cluster_enhancement Enhancement Techniques cluster_secondary Alternative Solvent cluster_end Finish Start Weigh Compound SelectSolvent Select Primary Solvent (e.g., DMSO) Start->SelectSolvent AddSolvent Add Solvent & Vortex SelectSolvent->AddSolvent CheckDissolved Completely Dissolved? AddSolvent->CheckDissolved Heat Gentle Heating (37-50°C) CheckDissolved->Heat No StockSolution Stock Solution Ready CheckDissolved->StockSolution Yes Heat->CheckDissolved Re-check Sonicate Sonication Heat->Sonicate Still Undissolved Sonicate->CheckDissolved Re-check SelectAlternative Select Alternative Solvent (e.g., DMF) Sonicate->SelectAlternative Still Undissolved SelectAlternative->AddSolvent Restart with New Solvent Store Aliquot & Store at -20°C/-80°C StockSolution->Store

Morpholino(4-nitrophenyl)methanone: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholino(4-nitrophenyl)methanone is a valuable synthetic intermediate characterized by the presence of a morpholine moiety, a ketone linker, and an electron-deficient nitrophenyl ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution and also allows for the facile reduction to the corresponding aniline, opening up a plethora of further synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.

Chemical Properties and Data

PropertyValue
Chemical Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
CAS Number 5397-76-2
Appearance Expected to be a solid
Solubility Soluble in many organic solvents such as chloroform, ethyl acetate, and acetone; practically insoluble in water.[1]

Note: Detailed, experimentally verified spectroscopic data for this compound is not widely available in the cited public literature. The data for similar compounds can be used for preliminary characterization.

Applications in Synthesis

The primary utility of this compound as a synthetic building block stems from the reactivity of its two key functional domains: the 4-nitrophenyl group and the ketone moiety.

1. Precursor to (4-Aminophenyl)(morpholino)methanone:

The most prominent application of this compound is its role as a precursor to (4-aminophenyl)(morpholino)methanone. The reduction of the nitro group to an amine is a critical step in the synthesis of various pharmaceutical agents. The resulting aniline is a versatile intermediate that can undergo a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures.

2. Synthesis of Heterocyclic Compounds:

The presence of both a ketone and a reactive aromatic ring makes this compound a potential precursor for the synthesis of various heterocyclic compounds. The ketone can participate in condensation reactions with binucleophiles to form heterocycles, while the activated nitro-phenyl ring can be a substrate for the construction of fused ring systems.

3. Modification of the Morpholine Ring:

While the morpholine ring is generally stable, its presence can influence the overall properties of the molecule, such as solubility and biological activity. In drug discovery, the morpholine moiety is often used to improve the pharmacokinetic profile of a compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrobenzoyl chloride and morpholine. The reaction is a nucleophilic acyl substitution.

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of morpholine and 1.2 equivalents of triethylamine in dichloromethane.

  • Add the morpholine/triethylamine solution dropwise to the 4-nitrobenzoyl chloride solution at 0 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: High.

Protocol 2: Reduction of this compound to (4-Aminophenyl)(morpholino)methanone

This protocol details the catalytic hydrogenation of the nitro group of this compound to the corresponding amine.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (or another suitable solvent like ethyl acetate or THF)

  • Hydrogen gas source (hydrogen balloon or hydrogenation apparatus)

  • Celite or another filter aid

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield (4-aminophenyl)(morpholino)methanone.

Expected Yield: Quantitative to high.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValueReference
Starting Materials 4-Nitrobenzoyl chloride, MorpholineInferred from standard amide synthesis
Solvent Dichloromethane[2]
Base Triethylamine[2]
Temperature 0 °C to Room Temperature[2]
Reaction Time 30 min to 4 hours[2]

Table 2: Reduction of this compound - Reaction Parameters

ParameterValueReference
Catalyst Palladium on Carbon (Pd/C)General knowledge on nitro reduction
Solvent Ethanol, Ethyl Acetate, THFGeneral knowledge on nitro reduction
Reducing Agent Hydrogen GasGeneral knowledge on nitro reduction
Temperature Room TemperatureGeneral knowledge on nitro reduction
Pressure Atmospheric (balloon) to 8 barGeneral knowledge on nitro reduction

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Reaction (DCM, Et3N, 0°C -> RT) 4-Nitrobenzoyl_Chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Reduction_Pathway cluster_reduction Reduction to (4-Aminophenyl)(morpholino)methanone Start This compound Reduction Catalytic Hydrogenation (H2, Pd/C, Ethanol) Start->Reduction Final_Product (4-Aminophenyl)(morpholino)methanone Reduction->Final_Product

Caption: Key transformation of the synthetic building block.

References

Application Notes and Protocols for the Experimental Design Using Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework to investigate the potential anticancer effects of Morpholino(4-nitrophenyl)methanone. The protocols herein describe a systematic approach to evaluate its cytotoxicity against cancer cell lines and to elucidate a potential mechanism of action through the analysis of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

Hypothesized Biological Activity and Mechanism of Action

Based on the chemical structure and the activity of related compounds, it is hypothesized that this compound may exhibit anticancer properties. The proposed mechanism to be investigated is the modulation of critical cell signaling pathways that control cell proliferation, survival, and apoptosis. The following protocols are designed to test this hypothesis.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Analysis of Signaling Pathway Modulation by Western Blot

This protocol is designed to investigate the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein like GAPDH as a loading control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h exposure
MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
HeLa (Cervical Cancer)[Insert Value]
Control Normal Cell Line[Insert Value]

Table 2: Densitometric Analysis of Western Blot Results

Treatmentp-Akt/Akt Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)
Vehicle Control1.01.0
Compound (IC50/2)[Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value]

Visualizations

Diagrams illustrating the proposed signaling pathways and experimental workflows can aid in the conceptual understanding of the experimental design.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Compound This compound Compound->Akt Inhibits? Compound->ERK Inhibits? G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Dilutions Treatment Treat Cells with Compound (48 hours) Compound_Prep->Treatment Cell_Culture Culture & Seed Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Perform MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Perform Western Blot for Protein Expression Treatment->Western_Blot IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Densitometry Densitometric Analysis of Blots Western_Blot->Densitometry

References

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a synthetic organic compound featuring a morpholine ring attached to a 4-nitrophenyl group via a carbonyl bridge. While specific high-throughput screening (HTS) data for this particular compound is not extensively documented in publicly available literature, the morpholine scaffold is a well-recognized pharmacophore in drug discovery, frequently associated with kinase inhibitory activities. Notably, numerous morpholine-containing compounds have demonstrated potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation, growth, and survival that is often dysregulated in cancer.[1][2][3][4][5]

These application notes provide a detailed framework for evaluating this compound as a potential inhibitor of the PI3K/Akt/mTOR pathway using established high-throughput screening assays. The protocols described herein are based on standard methodologies for identifying and characterizing kinase inhibitors.

Chemical Properties

PropertyValue
IUPAC Name (4-morpholinyl)(4-nitrophenyl)methanone
Synonyms 4-(4-Nitrobenzoyl)morpholine
CAS Number 5397-76-2
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol

Hypothesized Biological Activity: Inhibition of the PI3K/Akt/mTOR Pathway

Based on the prevalence of the morpholine moiety in known PI3K and mTOR inhibitors, it is hypothesized that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR signaling cascade. The morpholine oxygen is known to form a key hydrogen bond with the hinge region of the kinase domain in many of these enzymes.[1][2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation 4EBP1->Proliferation Inhibits (when unphosphorylated) Compound This compound (Hypothesized Inhibitor) Compound->PI3K Inhibits? Compound->mTORC1 Inhibits? Compound->mTORC2 Inhibits?

Caption: Hypothesized mechanism of action for this compound within the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Biochemical HTS Assay: PI3Kα Kinase Activity

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials and Reagents:

  • PI3Kα enzyme (recombinant)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS

  • ATP

  • This compound (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Wortmannin)

  • 384-well white, opaque plates

Experimental Workflow:

Biochemical_HTS_Workflow Start Start Dispense Dispense Compound & Controls to Plate Start->Dispense Add_Enzyme Add PI3Kα Enzyme Solution Dispense->Add_Enzyme Incubate1 Incubate (15 min, RT) Add_Enzyme->Incubate1 Add_Substrate Add PIP2/ATP Solution to Initiate Incubate1->Add_Substrate Incubate2 Incubate (60 min, RT) Add_Substrate->Incubate2 Add_KinaseGlo Add Kinase-Glo® Reagent Incubate2->Add_KinaseGlo Incubate3 Incubate (10 min, RT) Add_KinaseGlo->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate % Inhibition) Read->Analyze End End Analyze->End

Caption: Workflow for the biochemical high-throughput screening of PI3Kα inhibitors.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of this compound from a stock solution (e.g., 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate.

    • Dispense 50 nL of positive control inhibitor and 100% DMSO (negative control) into their respective wells.

  • Enzyme Addition:

    • Prepare a solution of PI3Kα in assay buffer.

    • Add 5 µL of the enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of PIP2 and ATP in assay buffer. The final concentration of ATP should be at its Km value for the enzyme.

    • Add 5 µL of the PIP2/ATP solution to each well to start the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

CompoundConcentration% Inhibition (Mean ± SD)
This compound10 µMHypothetical Data
Wortmannin (Positive Control)1 µM95 ± 5
DMSO (Negative Control)1%0 ± 5
Cell-Based HTS Assay: Akt Phosphorylation

This protocol describes a cell-based assay to measure the phosphorylation of Akt at Serine 473, a downstream effector of PI3K and mTORC2 activity. A decrease in Akt phosphorylation indicates inhibition of the upstream pathway.

Materials and Reagents:

  • Cancer cell line with constitutively active PI3K signaling (e.g., MCF-7, A549)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: PBS with 1% BSA

  • Fixation and Permeabilization Buffers

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye

  • Nuclear Stain (e.g., Hoechst 33342)

  • This compound (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., a known PI3K/mTOR inhibitor)

  • 384-well black, clear-bottom plates

Experimental Workflow:

Cell_Based_HTS_Workflow Start Start Seed_Cells Seed Cells in 384-well Plates Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Treat with Compound & Controls Incubate1->Treat_Cells Incubate2 Incubate (e.g., 24 hours) Treat_Cells->Incubate2 Fix_Perm Fix and Permeabilize Cells Incubate2->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Add Primary Antibody (anti-pAkt) Block->Primary_Ab Incubate3 Incubate Primary_Ab->Incubate3 Wash1 Wash Incubate3->Wash1 Secondary_Ab Add Secondary Antibody & Nuclear Stain Wash1->Secondary_Ab Incubate4 Incubate Secondary_Ab->Incubate4 Wash2 Wash Incubate4->Wash2 Image Acquire Images (High-Content Imaging) Wash2->Image Analyze Analyze Images (Quantify pAkt Signal) Image->Analyze End End Analyze->End

Caption: Workflow for a cell-based high-content screening assay for inhibitors of Akt phosphorylation.

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a final concentration of 10 µM this compound, positive control, and DMSO control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Cell Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against phospho-Akt (Ser473).

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the intensity of the phospho-Akt signal within the cytoplasm of each cell.

Data Analysis:

The inhibition of Akt phosphorylation is determined by the reduction in the mean fluorescence intensity of the phospho-Akt signal in compound-treated wells compared to DMSO-treated wells.

CompoundConcentrationNormalized pAkt Intensity (Mean ± SD)
This compound10 µMHypothetical Data
PI3K/mTOR Inhibitor (Positive Control)1 µM0.2 ± 0.05
DMSO (Negative Control)1%1.0 ± 0.1

Conclusion

The provided application notes and protocols offer a comprehensive strategy for the initial evaluation of this compound as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway in a high-throughput screening setting. Positive results from these assays would warrant further investigation, including dose-response studies to determine IC₅₀ values, selectivity profiling against other kinases, and further mechanistic studies to confirm the specific target(s) within the pathway.

References

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound that has been identified as a member of a series of N-substituted benzamide derivatives.[1] While extensive research on this specific molecule is not widely published, related compounds in this class have been investigated for their potential anti-proliferative activities against various cancer cell lines.[1][2][3] These application notes provide a framework for researchers to investigate the cytotoxic and potential therapeutic properties of this compound using established in vitro cellular assays. The primary application detailed is the evaluation of its anti-proliferative effects on cancer cell lines via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative determination of cell viability.[7] This assay is a reliable and widely used method for screening the cytotoxic effects of chemical compounds.[8]

Quantitative Data Presentation

The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Researchers should populate this table with data generated from the experimental protocol provided below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData to be determined experimentally
MDA-MB-231Breast AdenocarcinomaData to be determined experimentally
K562Chronic Myelogenous LeukemiaData to be determined experimentally
A549Lung CarcinomaData to be determined experimentally
HepG2Hepatocellular CarcinomaData to be determined experimentally
VeroNormal Kidney EpithelialData to be determined for selectivity index

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the steps to assess the anti-proliferative effects of this compound on adherent and suspension cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, K562)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

1. Cell Seeding:

  • For adherent cells (e.g., MCF-7, MDA-MB-231, A549), harvest cells in their exponential growth phase using Trypsin-EDTA.
  • Resuspend the cells in fresh complete medium and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
  • For suspension cells (e.g., K562), seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
  • Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Create a series of working solutions by diluting the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
  • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound.
  • Include wells for a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (cells in medium only).
  • Incubate the plate for 48 to 72 hours.

3. MTT Addition and Formazan Formation:

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from the wells.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
  • Calculate the percentage of cell viability using the following formula:
  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
  • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_48h 4. Incubate for 48-72 hours cell_treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate for 3-4 hours mtt_addition->incubation_4h solubilization 7. Solubilize Formazan with DMSO incubation_4h->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity.

Potential Signaling Pathway

Apoptosis_Pathway Hypothetical Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound This compound death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Sensitizes? bax_bak Bax/Bak Activation compound->bax_bak Induces stress? caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->execution_caspases apoptosis Apoptosis (Cell Death) execution_caspases->apoptosis

Caption: Potential mechanism of action.

References

Application Notes and Protocols: Morpholino(4-nitrophenyl)methanone Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone, also known as N-(4-Nitrobenzoyl)morpholine, is a chemical compound featuring a morpholine ring attached to a 4-nitrophenyl group via a carbonyl bridge. This structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in numerous biologically active compounds. Morpholine is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The presence of the nitro group on the phenyl ring provides a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. These application notes provide an overview of the primary reaction mechanism for the synthesis of this compound, detailed experimental protocols, and a summary of its known characteristics.

Reaction Mechanisms: Nucleophilic Acyl Substitution

The principal reaction for the synthesis of this compound is a nucleophilic acyl substitution . This reaction involves the attack of a nucleophile, in this case, the nitrogen atom of morpholine, on the electrophilic carbonyl carbon of an acyl group. For the synthesis of the title compound, the most common acylating agent is 4-nitrobenzoyl chloride.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the partially positive carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 4NBC 4-Nitrobenzoyl Chloride Solvent Dichloromethane 4NBC->Solvent Morpholine_Base Morpholine & Triethylamine Morpholine_Base->Solvent Temperature Room Temperature Solvent->Temperature Time 1-2 hours Temperature->Time Quench Add Water Time->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify Product This compound Purify->Product Biological_Context Morpholine_Scaffold Morpholine Scaffold Bioactive_Molecules Biologically Active Molecules Morpholine_Scaffold->Bioactive_Molecules MNM This compound Morpholine_Scaffold->MNM Pharmacokinetics Improved Pharmacokinetics (Solubility, Stability) Bioactive_Molecules->Pharmacokinetics Intermediate Synthetic Intermediate MNM->Intermediate Further_Derivatives More Complex Derivatives Intermediate->Further_Derivatives Biological_Screening Biological Screening Further_Derivatives->Biological_Screening Potential_Therapeutics Potential Therapeutics Biological_Screening->Potential_Therapeutics

Application Notes and Protocols for the Characterization of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Morpholino(4-nitrophenyl)methanone. The protocols detailed below are based on established analytical techniques for similar compounds and provide a strong framework for the qualitative and quantitative analysis of this molecule.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and drug development. Its proper characterization is crucial for quality control, stability studies, and regulatory submissions. This document outlines the key analytical techniques for elucidating its structure, purity, and properties. These methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Predicted Analytical Data Summary

Due to the limited availability of direct experimental data for this compound, the following table summarizes the predicted quantitative data based on the analysis of closely related analogs. These values should serve as a reference for method development and data interpretation.

Analytical TechniqueParameterPredicted ValueNotes and References
¹H NMR Chemical Shift (δ)~8.3 ppm (d, 2H, Ar-H ortho to NO₂)Based on analogs like (4-bromophenyl)(morpholino)methanone where aromatic protons ortho to the carbonyl are deshielded.
~7.6 ppm (d, 2H, Ar-H meta to NO₂)
~3.8 ppm (m, 4H, morpholine CH₂)
~3.6 ppm (m, 4H, morpholine CH₂)
¹³C NMR Chemical Shift (δ)~168 ppm (C=O)Based on analogs like (4-chlorophenyl)(morpholino)methanone.
~150 ppm (Ar-C-NO₂)
~142 ppm (Ar-C-C=O)
~129 ppm (Ar-CH)
~124 ppm (Ar-CH)
~66 ppm (morpholine O-CH₂)
~48 ppm (morpholine N-CH₂)
~43 ppm (morpholine N-CH₂)
Mass Spec. Molecular Ion [M]⁺m/z 236.08Calculated for C₁₁H₁₂N₂O₄.
m/z 237.08 [M+H]⁺Expected in ESI+ mode.
HPLC Retention TimeCompound- and method-dependentA reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
X-ray Crystal. Crystal SystemOrthorhombic (predicted)Based on the crystal structure of the related 4-(4-nitrophenyl)morpholine.[1]
Space GroupP2₁2₁2₁ (predicted)Based on the crystal structure of the related 4-(4-nitrophenyl)morpholine.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1.5 s

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization mode: Positive (to observe [M+H]⁺) and negative (to observe [M-H]⁻)

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Mass range: m/z 50-500

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to quantify its presence in mixtures.

Protocol for Reverse-Phase HPLC:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) is recommended. Start with a lower concentration of acetonitrile and gradually increase it. A potential starting point is a gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the nitroaromatic chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, a calibration curve should be constructed using standards of known concentration.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent/anti-solvent diffusion methods.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of Morpholino (4-nitrophenyl)methanone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay HPLC HPLC Analysis Purification->HPLC Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report XRay->Final_Report HPLC->Final_Report

Caption: Overall workflow for the synthesis and characterization of this compound.

HPLC_Method_Development start Start: HPLC Method Development column_selection Column Selection (e.g., C18, C8) start->column_selection mobile_phase Mobile Phase Optimization (Acetonitrile/Water Ratio, pH) column_selection->mobile_phase detection Detector Wavelength Selection mobile_phase->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation end Final HPLC Method validation->end

Caption: Logical steps for developing an HPLC method for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Morpholino(4-nitrophenyl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Morpholine: Ensure it is pure and anhydrous. Moisture can hydrolyze the 4-nitrobenzoyl chloride.

    • 4-Nitrobenzoyl Chloride: This is a critical reagent. It is susceptible to hydrolysis. Use a fresh bottle or purify it before use. The quality of the acylating agent is paramount.

    • Solvent: Use a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: If a base like triethylamine is used to scavenge HCl, ensure it is pure and dry.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at room temperature or slightly below.[1] Running the reaction at elevated temperatures can lead to side reactions. Conversely, if the reaction is too slow, a modest increase in temperature might be necessary.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Side Reactions:

    • Hydrolysis of 4-nitrobenzoyl chloride: This is a significant competing reaction if any moisture is present in the reaction mixture, leading to the formation of 4-nitrobenzoic acid.[3]

    • Diacylation: While less common for morpholine, it's a possibility if reaction conditions are not controlled.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Product is Impure After Workup

Q: My crude product shows multiple spots on TLC or peaks in HPLC analysis. What are the likely impurities and how can I purify the product?

A: The presence of impurities is a common challenge. Identifying the source of impurities is key to effective purification.

  • Potential Impurities:

    • Unreacted Starting Materials: Morpholine and 4-nitrobenzoyl chloride.

    • 4-Nitrobenzoic Acid: From the hydrolysis of 4-nitrobenzoyl chloride.

    • Side Products: From any competing side reactions.

  • Purification Strategies:

    • Aqueous Wash: Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic impurities like 4-nitrobenzoic acid and any HCl formed. Subsequent washes with water and brine are also recommended.[1]

    • Recrystallization: This is often an effective method for purifying solid products. Suitable solvent systems may include ethanol, isopropanol, or mixtures with water.[2]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable technique. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[4] The polarity of the eluent can be adjusted to achieve optimal separation.

    • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reverse-phase HPLC is a common method for purifying morpholino-containing compounds.[5]

Purification MethodAdvantagesDisadvantages
Aqueous Wash Simple, quick, removes acidic impurities.May not remove all organic impurities.
Recrystallization Can yield highly pure crystalline product, scalable.Requires finding a suitable solvent, potential for product loss.
Column Chromatography Effective for a wide range of impurities.Can be time-consuming and require significant solvent usage.
Preparative HPLC Can achieve very high purity.Expensive, limited sample capacity.

Problem 3: Difficulty in Characterizing the Product

Q: I am having trouble confirming the structure of my product. What are the expected analytical data for this compound?

A: Proper characterization is essential to confirm the synthesis of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-nitrophenyl group and the methylene protons of the morpholine ring. The aromatic protons will typically appear as two doublets in the downfield region (around 7.5-8.3 ppm). The morpholine protons will appear as multiplets in the upfield region (around 3.3-3.8 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon (around 168-170 ppm), the aromatic carbons, and the carbons of the morpholine ring.

  • Mass Spectrometry (MS): The expected molecular weight of this compound (C₁₁H₁₂N₂O₄) is 236.22 g/mol .[6] Look for the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ in the mass spectrum.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch should be present, typically in the range of 1630-1680 cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a nucleophilic acyl substitution reaction. The nitrogen atom of the morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the amide product. This type of reaction is often referred to as a Schotten-Baumann reaction, especially when performed in the presence of a base.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Tetrahedral Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Intermediate [Intermediate] Morpholine->Intermediate Nucleophilic Attack NitrobenzoylChloride 4-Nitrobenzoyl Chloride (Electrophile) NitrobenzoylChloride->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: The nucleophilic acyl substitution mechanism.

Q2: What are some alternative synthetic routes?

A2: While the reaction of morpholine with 4-nitrobenzoyl chloride is the most direct method, other routes could involve:

  • Coupling of morpholine with 4-nitrobenzoic acid using a coupling agent (e.g., DCC, EDC).

  • Nucleophilic aromatic substitution of a compound like 1-fluoro-4-nitrobenzene with morpholine, followed by other transformations, although this is a more indirect route to the target molecule itself.[7][8]

Q3: Are there any specific safety precautions to consider?

A3: Yes, standard laboratory safety procedures should be followed. Specifically:

  • 4-Nitrobenzoyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents like dichloromethane are volatile and potentially harmful. Ensure adequate ventilation.

  • The reaction can be exothermic, especially during the addition of the acyl chloride.[1] It's advisable to add the 4-nitrobenzoyl chloride slowly and with cooling if necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a stirred solution of morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C (ice bath), add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash it sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Quantitative Data Summary

While specific yields for this compound are not extensively reported in the provided search results, related acylation reactions of amines with acyl chlorides often proceed in high yields.

Reactant 1Reactant 2BaseSolventYieldReference
MorpholineBenzoyl chlorideTriethylamineDichloromethane95%[1]
Various aminesAcyl chlorides--69-97%[3]

These examples suggest that a high yield of this compound should be achievable under optimized conditions.

References

Technical Support Center: Improving Yield of Morpholino(4-nitrophenyl)methanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of Morpholino(4-nitrophenyl)methanone. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common method is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: I am getting a low yield. What are the most likely causes?

A2: Low yields can stem from several factors. The primary cause is often the hydrolysis of the highly reactive 4-nitrobenzoyl chloride by any moisture present in the reactants or solvent. Other potential issues include incomplete reaction, suboptimal reaction temperature, or loss of product during the workup and purification steps.

Q3: What are the expected side products in this reaction?

A3: The main side product is 4-nitrobenzoic acid, which forms from the hydrolysis of 4-nitrobenzoyl chloride. If the reaction conditions are not carefully controlled, there is also a possibility of forming other minor byproducts. In related reactions using hydrazine, double acylation has been observed as a side reaction.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). You should see the consumption of the starting materials (morpholine and 4-nitrobenzoyl chloride) and the appearance of a new spot corresponding to the this compound product.

Q5: What is the best way to purify the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for higher purity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of 4-nitrobenzoyl chloride: 4-nitrobenzoyl chloride is sensitive to moisture.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the 4-nitrobenzoyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis.
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time. - Ensure efficient stirring to maximize contact between reactants. - Consider a slight excess of morpholine (e.g., 1.1 equivalents).
Suboptimal Temperature: The reaction temperature may be too low or too high.- Start the reaction at a low temperature (0-5 °C) during the addition of 4-nitrobenzoyl chloride and then allow it to warm to room temperature.
Product is an oil or does not crystallize Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization.- Wash the crude product thoroughly with water to remove any water-soluble impurities like morpholine hydrochloride. - Purify the product using column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for crystallization.- Experiment with different solvent systems for recrystallization, such as ethanol, isopropanol, or mixtures with water.
Multiple Spots on TLC Formation of Side Products: As mentioned, 4-nitrobenzoic acid is a common byproduct.- Optimize the reaction conditions to minimize side product formation (see "Low Yield" solutions). - Purify the product using column chromatography to separate the desired product from impurities.
Degradation of Product: The product may be unstable under the workup or purification conditions.- Avoid prolonged exposure to strong acids or bases during workup. - Use mild conditions for purification.

Data Presentation

The following table provides a summary of how different reaction parameters can influence the yield of the acylation reaction. The data is representative and aims to guide optimization efforts.

Parameter Condition A Condition B Condition C Expected Yield Range
Solvent DichloromethaneTetrahydrofuranWater/Dichloromethane (biphasic)Biphasic systems often give good yields in Schotten-Baumann reactions.
Base TriethylaminePyridineAqueous NaOHAqueous NaOH is classic for Schotten-Baumann, while organic bases are used in anhydrous conditions.
Temperature 0 °C to RTRoom TemperatureRefluxLower temperatures during addition of the acyl chloride are generally preferred to control the reaction.
Equivalents of Morpholine 1.01.11.5A slight excess of the amine can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is adapted from a standard procedure for the acylation of morpholine.[1]

Materials:

  • Morpholine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water.

  • Cool the morpholine solution to 0-5 °C using an ice bath.

  • Slowly and simultaneously add the 4-nitrobenzoyl chloride (1.05 equivalents) dissolved in a small amount of dichloromethane and the aqueous sodium hydroxide solution to the vigorously stirred morpholine solution. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Morpholine in DCM add_reagents Add 4-Nitrobenzoyl Chloride and NaOH solution at 0-5°C start->add_reagents react Stir at Room Temperature add_reagents->react separate Separate Organic Layer react->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry with MgSO4 and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

signaling_pathway Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products morpholine Morpholine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate morpholine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 4-Nitrobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Chloride Elimination hcl HCl (neutralized by base) tetrahedral_intermediate->hcl

Caption: The reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Morpholino(4-nitrophenyl)methanone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholino(4-nitrophenyl)methanone. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: While extensive biological data on this compound is still emerging, compounds containing the morpholine and 4-nitrophenyl moieties have been investigated for various biological activities. Notably, derivatives of morpholine have shown potential as anticancer agents, including as inhibitors of the PI3K/Akt signaling pathway.[1][2] The 4-nitrophenyl group is a common feature in compounds used in biochemical assays and as intermediates in pharmaceutical synthesis.[3][4][5] Therefore, it is plausible that this compound is being investigated for its potential as a small molecule inhibitor in cancer research.

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[6][7] To ensure complete dissolution, gentle warming and vortexing may be necessary. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[6]

Q3: What are the recommended storage conditions for the stock solution?

A3: Stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[8] Protect the solution from light to prevent photodegradation.

Q4: What are the common challenges when working with small molecule inhibitors like this compound?

A4: Researchers may encounter several challenges, including poor aqueous solubility, compound precipitation in culture media, off-target effects, and the development of cellular resistance.[9][10][11] It is also crucial to accurately determine the intracellular concentration of the inhibitor to correlate it with the observed biological effects.[12]

Troubleshooting Guides

Problem 1: Low or No Observed Biological Activity
Possible Cause Recommended Solution
Incorrect Dosage Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration and the half-maximal inhibitory concentration (IC50).[6]
Compound Degradation Prepare fresh stock solutions and working dilutions. Verify the integrity of the compound using analytical methods like HPLC if degradation is suspected.
Low Cellular Uptake Assess the cellular bioavailability of the compound.[12] Consider using permeabilizing agents, though this may introduce other variables.
Cell Line Insensitivity Ensure the chosen cell line is appropriate for the expected mechanism of action. For example, if targeting a specific pathway, confirm the pathway is active in that cell line.
Experimental Error Double-check all calculations, dilutions, and incubation times. Ensure proper positive and negative controls are included in the experiment.
Problem 2: High Variability in Experimental Results
Possible Cause Recommended Solution
Inconsistent Cell Health Standardize cell culture conditions, including passage number, confluency, and media composition. Regularly check for mycoplasma contamination.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or testing different solvent systems for the stock solution.[8]
Pipetting Inaccuracies Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Problem 3: Observed Cellular Toxicity in Control Groups
Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability.[6]
Contamination Test cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma) and discard any contaminated stocks.
Suboptimal Culture Conditions Verify that the incubator is maintaining the correct temperature, CO2 levels, and humidity. Ensure the cell culture medium has the correct pH and has not expired.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for this compound based on typical results for small molecule inhibitors in cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.5
PC-3Prostate Cancer15.1

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO>50
Ethanol10-20
PBS (pH 7.4)<0.1

Visualizations

Hypothesized Signaling Pathway Inhibition

Based on the known activities of related morpholine-containing compounds, a plausible mechanism of action for this compound could be the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Inhibitor This compound Inhibitor->PI3K Inhibits Bad->Apoptosis Promotes

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare Compound Serial Dilutions Treatment 4. Treat Cells with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value

Caption: Experimental workflow for determining the IC50 value of a test compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during in vitro experiments with small molecule inhibitors.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem No_Effect No/Low Activity Problem->No_Effect Yes High_Variability High Variability Problem->High_Variability Yes Control_Toxicity Control Toxicity Problem->Control_Toxicity Yes End Refined Experiment Problem->End No Check_Dosage Check Dosage & Compound Integrity No_Effect->Check_Dosage Check_Cells Check Cell Health & Culture Conditions High_Variability->Check_Cells Check_Solvent Check Solvent Concentration Control_Toxicity->Check_Solvent Check_Protocol Review Protocol & Execution Check_Dosage->Check_Protocol Check_Cells->Check_Protocol Check_Solvent->Check_Cells Check_Protocol->End

Caption: A logical flow for troubleshooting common experimental issues.

References

troubleshooting Morpholino(4-nitrophenyl)methanone solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2).

Troubleshooting Common Solubility Issues

Researchers may encounter difficulties in dissolving this compound. This guide addresses these challenges in a question-and-answer format.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer: Insufficient solubility is a common hurdle. The "like dissolves like" principle is a useful starting point; the two aromatic rings in this compound suggest it is a nonpolar to moderately polar molecule.[1] If you are experiencing poor solubility, consider the following steps:

  • Solvent Selection: If you are using a highly polar solvent (like water) or a very nonpolar solvent (like hexane), you may have poor results. Consider switching to a solvent of intermediate polarity. Dichloromethane has been used to dissolve the related compound 4-(4-nitrophenyl)morpholine and could be a good starting point.[2] Other potential solvents for compounds with similar structural motifs (nitrophenyl groups) include ethanol, methanol, chloroform, ethyl acetate, and acetone.[3][4]

  • Gentle Heating: Cautiously warming the solvent can increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature closely to avoid decomposition of the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Co-solvents: If a single solvent is ineffective, a co-solvent system may be beneficial. For instance, a small amount of a more effective solvent like DMSO or DMF can be added to your primary solvent to enhance solubility. When diluting a stock solution from an organic solvent into an aqueous buffer, add the stock solution slowly while vortexing to prevent precipitation.

Question: How can I determine the best solvent for my experiment?

Answer: A systematic approach is recommended to find the optimal solvent. You can perform a small-scale solubility test:

  • Dispense a small, known amount (e.g., 1 mg) of this compound into several vials.

  • Add a small, measured volume (e.g., 0.1 mL) of different solvents to each vial.

  • Observe which solvents fully dissolve the compound.

  • For solvents that achieve dissolution, you can gradually add more solute to determine the approximate solubility.

A more rigorous method is the isothermal shake-flask method, where an excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured analytically (e.g., by HPLC-UV).[1]

Quantitative Solubility Data

As there is a lack of publicly available quantitative solubility data for this compound, the following table is provided as a template for researchers to record their experimentally determined values. This standardized format will aid in the comparison of data across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Observations
Dichloromethane25
Chloroform25
Ethyl Acetate25
Acetone25
Methanol25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Experimental Protocols

Protocol for Determining Solubility via the Isothermal Shake-Flask Method

This protocol provides a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial.

  • Accurately pipette a known volume of the desired organic solvent into the vial.

  • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the sample for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • After equilibration, cease agitation and allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in a volumetric flask.

  • Analyze the concentration of the dissolved this compound in the diluted sample using a calibrated analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound (C₁₁H₁₂N₂O₄) is 236.22 g/mol .[5][6]

Q2: Is this compound used in drug discovery?

A2: Yes, morpholine-containing compounds are important in medicinal chemistry.[3] They are often used as scaffolds in the design of bioactive molecules and can be found in a number of approved drugs. Morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents.

Q3: Are there any known signaling pathways associated with morpholine derivatives?

A3: Yes, certain morpholine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a systematic approach to addressing solubility challenges with this compound.

G start Start: Compound does not dissolve solvent Step 1: Evaluate Solvent Choice (Polarity, 'like dissolves like') start->solvent physical Step 2: Apply Physical Methods solvent->physical If still insoluble cosolvent Step 3: Consider a Co-Solvent System physical->cosolvent If still insoluble end End: Compound Dissolved cosolvent->end Success fail Re-evaluate experimental needs cosolvent->fail Failure

Caption: A stepwise guide to resolving solubility problems.

Representative Signaling Pathway for Morpholine Derivatives

This diagram depicts the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing compounds in drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine_Derivative Morpholine Derivative (Inhibitor) Morpholine_Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a morpholine derivative.

References

Technical Support Center: Optimizing Reaction Conditions for Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Morpholino(4-nitrophenyl)methanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically an amidation. This involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of a base. This specific type of acylation is known as the Schotten-Baumann reaction.[1][2][3]

Q2: What is the role of the base in this reaction?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[2][4] The removal of HCl prevents the protonation of the morpholine, which would render it non-nucleophilic and unable to react with the 4-nitrobenzoyl chloride, thus driving the reaction to completion.[2]

Q3: Which solvents are suitable for this reaction?

A3: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM) is a common choice. The Schotten-Baumann reaction is often performed under biphasic conditions, using an aqueous base solution and an organic solvent to dissolve the reactants.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would need to be determined experimentally, but a mixture of ethyl acetate and hexane is a common starting point for similar compounds. The disappearance of the starting materials (4-nitrobenzoyl chloride and morpholine) and the appearance of the product spot will indicate the reaction's progression.

Q5: What are the expected spectroscopic characteristics of this compound?

  • IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretch around 1630-1650 cm⁻¹, and characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and the C-N and C-O bonds of the morpholine ring.

  • ¹H NMR (CDCl₃, δ): Signals for the aromatic protons of the 4-nitrophenyl group (typically in the range of 7.5-8.3 ppm) and signals for the methylene protons of the morpholine ring (typically in the range of 3.4-3.8 ppm).

  • Mass Spectrometry (m/z): The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₄ = 236.22 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive 4-nitrobenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Protonated morpholine: Insufficient base to neutralize the HCl byproduct. 3. Low reactivity of morpholine: While generally reactive, steric hindrance or electronic effects could play a role.1. Use freshly prepared or properly stored 4-nitrobenzoyl chloride. Ensure all glassware and solvents are anhydrous. 2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH). For weakly nucleophilic amines, a stronger base might be necessary.[2] 3. Consider gentle heating to increase the reaction rate.
Multiple Spots on TLC 1. Incomplete reaction: Starting materials are still present. 2. Side reactions: Formation of byproducts. A possible side reaction is the hydrolysis of the acyl chloride to 4-nitrobenzoic acid.1. Extend the reaction time or consider gentle heating. 2. Maintain a low temperature during the addition of the acyl chloride to control the reaction rate. Ensure the purity of starting materials.
Oily Product/Difficulty in Purification 1. Presence of impurities: Unreacted starting materials or byproducts. 2. Product is an oil at room temperature. 1. Attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). 2. If the product is indeed an oil, purification will rely on chromatography rather than recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, (3-Aminophenyl)(morpholino)methanone.[5]

Materials:

  • 4-Nitrobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Optimization of Reaction Conditions

While specific experimental data for the optimization of this reaction is not available in the searched literature, the following table outlines key parameters that can be varied to optimize the yield of this compound.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.1)DCM0 to RT3Expected High
2Pyridine (1.1)DCM0 to RT3Variable
3NaOH (aq) (1.1)DCM/H₂O0 to RT2Variable
4Triethylamine (1.5)THF0 to RT3Variable
5Triethylamine (1.1)DCMRT3Variable

Note: The yields are hypothetical and would need to be determined experimentally.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

Morpholine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell proliferation, growth, and survival, and is often deregulated in cancer.[6][7][8][9] The morpholine ring is a common feature in many inhibitors of this pathway.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Morpholino_Inhibitor This compound (Potential Inhibitor) Morpholino_Inhibitor->PI3K Inhibits

References

avoiding degradation of Morpholino(4-nitrophenyl)methanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Morpholino(4-nitrophenyl)methanone in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.

  • Hydrolysis: The molecule contains two main sites susceptible to hydrolysis: the ketone linkage and the amide bond within the morpholine ring (N-acyl morpholine).

    • Ketone Hydrolysis: The ketone group can be attacked by water, potentially leading to the cleavage of the bond between the carbonyl carbon and the phenyl ring, which would yield 4-nitrobenzoic acid and morpholine. This process can be catalyzed by both acids and bases.

    • Amide Hydrolysis: The N-acyl morpholine structure can also undergo hydrolysis, particularly under strong acidic or basic conditions, which would break the morpholine ring. However, amides are generally more stable to hydrolysis than esters.

  • Photodegradation: Aromatic ketones, such as this compound, are known to be photoreactive. Upon absorption of ultraviolet (UV) light, the molecule can be excited to a state where it becomes highly reactive, leading to various degradation reactions, including the formation of radical species. The presence of the nitro group can further sensitize the molecule to photodegradation.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored with the following considerations:

ParameterRecommendationRationale
Solvent Aprotic organic solvents (e.g., DMSO, anhydrous Acetonitrile)Minimizes the availability of water for hydrolysis.
Temperature -20°C or -80°CReduces the rate of chemical reactions, including hydrolysis.
Light Protected from light (e.g., amber vials, stored in the dark)Prevents photodegradation.
pH NeutralAvoids acid or base-catalyzed hydrolysis. If aqueous buffers are necessary, use a neutral pH.
Atmosphere Inert gas (e.g., argon, nitrogen) for long-term storageMinimizes oxidative degradation, although this is a lesser concern than hydrolysis and photodegradation.

Q3: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?

A3: Yes, inconsistency in experimental results is a common indicator of compound degradation. If the concentration of the active compound decreases over time due to degradation, it will affect the outcome of your experiments. It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solution over the intended period of use.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the degradation of this compound. The 4-nitrophenyl group provides a strong chromophore, making it readily detectable. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over a Short Period

Symptoms:

  • Decreased efficacy in biological assays compared to freshly prepared solutions.

  • Need to use higher concentrations of the stock solution to achieve the same effect.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Hydrolysis Prepare stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile. If aqueous buffers are required for the experiment, add the stock solution to the buffer immediately before use. Avoid prolonged storage in aqueous solutions.
Photodegradation Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Incorrect Storage Temperature Store stock solutions at or below -20°C. For working solutions in aqueous buffers, if they must be stored, keep them at 2-8°C for a very limited time and protect them from light.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Additional peaks are observed in the chromatogram of a stored solution that are not present in the chromatogram of a freshly prepared solution.

  • The peak area of the parent compound decreases over time, while the areas of the new peaks increase.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Acid or Base-Catalyzed Hydrolysis Ensure that the pH of your solution is neutral. If acidic or basic conditions are part of your experimental design, be aware that this will accelerate degradation. Analyze samples immediately after preparation under such conditions. Potential degradation products to look for include 4-nitrobenzoic acid and morpholine.
Oxidative Degradation While less common, oxidation can occur. If suspected, prepare solutions using solvents that have been degassed and store them under an inert atmosphere (e.g., argon or nitrogen).
Thermal Degradation Avoid exposing the compound to high temperatures for extended periods. If heating is necessary for your experiment, perform a preliminary study to assess the thermal stability at that temperature.

Experimental Protocols

Protocol 1: General Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.
  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in the dark.
  • Photodegradation: Expose the stock solution to a light source that emits in the UV range (e.g., a photostability chamber).

3. Sampling and Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Visualizations

DegradationPathways MNM This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) MNM->Hydrolysis Ketone or Amide Cleavage Photodeg Photodegradation (UV Light) MNM->Photodeg Excitation NBA 4-Nitrobenzoic Acid Hydrolysis->NBA Morph Morpholine Hydrolysis->Morph Photo_Prods Photodegradation Products Photodeg->Photo_Prods

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end End: Identify Degradants & Assess Stability analyze->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Morpholino(4-nitrophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound and related aromatic ketones are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analysis and preparative purification to achieve high purity.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic ketones, common choices include alcohols (e.g., ethanol, methanol, isopropanol) or mixed solvent systems such as ethanol/water or acetone/hexane.[1] The ideal solvent is typically determined experimentally on a small scale.[1]

Q3: My recrystallization attempt resulted in a low yield. What are the possible reasons and how can I improve it?

A3: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound being too soluble in the chosen solvent: If the compound remains significantly soluble at low temperatures, you will lose product in the mother liquor. Consider a different solvent or a mixed solvent system to reduce solubility at colder temperatures.

Q4: I am observing significant peak tailing in the HPLC analysis of my purified this compound. What could be the cause?

A4: Peak tailing in HPLC for ketone compounds can be caused by interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can try adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) to suppress the ionization of these silanol groups. Using a modern, end-capped HPLC column can also significantly reduce this effect.

Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Potential impurities can include unreacted starting materials, such as morpholine and 4-nitrobenzoyl chloride (or related activated carboxylic acid), and side-products from the reaction. In syntheses involving aromatic ketones, side-products from over-reaction or alternative reaction pathways can occur. It is crucial to monitor the reaction by techniques like Thin Layer Chromatography (TLC) or HPLC to identify the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution.- Lower the temperature at which the compound is dissolved by using a lower-boiling solvent or a mixed solvent system. - Ensure a slower cooling rate. - Add a small amount of a solvent in which the oil is soluble to the hot solution.
No Crystal Formation The solution is not sufficiently saturated. The chosen solvent is not appropriate.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try a different recrystallization solvent.
Low Purity After Recrystallization Impurities are co-crystallizing with the product. The crystals were not washed properly.- Ensure slow cooling to allow for selective crystallization. - Consider a different solvent where the impurity has higher solubility. - Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities The solvent system (eluent) is too polar or not polar enough. The column was not packed properly.- Optimize the solvent system using TLC first to achieve good separation between your product and impurities. - Try a solvent gradient (gradually increasing the polarity of the eluent). - Ensure the silica gel is packed uniformly without any cracks or bubbles.
Compound is Not Eluting from the Column The eluent is not polar enough.- Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel. The compound is spread across too many fractions.- If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. - Collect smaller fractions and carefully analyze them by TLC to avoid combining impure fractions with the pure product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized for this compound.

  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. A suitable solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between the desired compound and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

For a compound similar to this compound, a reverse-phase HPLC method can be employed for purity analysis.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient can start at a lower percentage of acetonitrile and increase over the run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Recrystallization (Ethanol) 85%98%75%Good for removing less polar and more polar impurities. Yield can be optimized by minimizing solvent usage.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) 85%>99%60%Effective for separating closely related impurities. Can be more time-consuming and result in lower yields due to product loss on the column.
Preparative HPLC 98%>99.5%80% (of loaded material)Ideal for achieving very high purity on a smaller scale.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Filtration Filtration & Washing Recrystallization->Filtration Waste Impurities (Mother Liquor/Other Fractions) Recrystallization->Waste Drying Drying ColumnChromatography->Drying ColumnChromatography->Waste Filtration->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Crude in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Oil Oiling Out? Crystals->Oil No Filter Filter and Dry Crystals Crystals->Filter Yes Troubleshoot_NoCrystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal Oil->Troubleshoot_NoCrystals No Troubleshoot_Oil Troubleshoot: - Re-heat and Add More Solvent - Change Solvent Oil->Troubleshoot_Oil Yes Success Pure Product Filter->Success

Caption: Decision tree for troubleshooting common issues during recrystallization.

References

addressing inconsistencies in experiments with Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with Morpholino antisense oligonucleotides. Morpholinos are synthetic molecules used to block gene expression by preventing translation or altering splicing of target mRNA. Achieving consistent and reliable results requires careful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls for a Morpholino experiment?

A1: A well-controlled Morpholino experiment is essential to ensure that the observed phenotype is a specific result of knocking down the target gene.[1][2] Key controls include:

  • Standard Control Oligo: A scrambled or mismatched Morpholino that is not expected to bind to any sequence in the organism's transcriptome. This control helps to identify off-target effects or toxicity associated with the Morpholino chemistry itself.

  • Gene-Specific Mismatch Control Oligo: A Morpholino with a few base mismatches compared to the target sequence. This helps to demonstrate the sequence-specificity of the knockdown.

  • Rescue Experiment: Co-injection of the Morpholino with a synthetic mRNA of the target gene that is not recognized by the Morpholino (e.g., due to silent mutations in the binding site). Rescue of the phenotype confirms that the effect of the Morpholino is due to the specific knockdown of the target gene.[1]

  • Dose-Response Curve: Testing a range of Morpholino concentrations to determine the optimal dose that produces the desired phenotype with minimal toxicity.[1]

Q2: How should Morpholino oligos be stored and handled?

A2: Proper storage and handling are crucial for maintaining the integrity and efficacy of Morpholino oligos.[1]

  • Storage: Lyophilized Morpholinos should be stored at room temperature in a dry environment.[1] For long-term storage, they can be kept at -20°C. Once resuspended in solution, they should be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term use to avoid repeated freeze-thaw cycles.

  • Resuspension: Resuspend lyophilized Morpholinos in sterile, nuclease-free water. Gently vortex and heat to 65°C for 5-10 minutes to ensure complete dissolution, especially for oligos prone to aggregation.[1]

  • Concentration Verification: It is important to verify the concentration of the Morpholino solution to ensure reproducible results.[1]

Q3: What are the common causes of low knockdown efficiency?

A3: Several factors can contribute to low knockdown efficiency:

  • Poor Morpholino Design: The target site on the mRNA may be inaccessible due to secondary structures. It is advisable to test multiple Morpholinos targeting different regions of the mRNA.

  • Incorrect Dosage: The concentration of the Morpholino may be too low to achieve sufficient knockdown. A dose-response experiment is necessary to determine the optimal concentration.[1]

  • Degradation of Morpholino: Improper storage or handling can lead to the degradation of the Morpholino oligo.

  • Inefficient Delivery: The method of delivery (e.g., microinjection, electroporation) may not be optimal for the specific cell type or organism.

Troubleshooting Guides

Issue 1: High Embryo/Cell Toxicity or Non-Specific Phenotypes

This is a common issue that can mask the specific effects of gene knockdown.

Possible Cause Recommended Solution
High Morpholino Concentration Perform a dose-response curve to find the lowest effective concentration that minimizes toxicity.[1]
Off-Target Effects Use a standard control Morpholino and a gene-specific mismatch control to distinguish between specific and non-specific effects.[2]
p53-Mediated Cell Death Co-inject with a p53 Morpholino to suppress the p53-dependent apoptosis pathway that can be activated by off-target effects.[1]
Impure Morpholino Stock Ensure the Morpholino preparation is of high purity. If in doubt, re-purify or order a new batch.
Issue 2: Inconsistent or Variable Knockdown Results
Possible Cause Recommended Solution
Inaccurate Morpholino Concentration Re-measure the concentration of your Morpholino stock solution using spectrophotometry.[1]
Inconsistent Delivery For microinjection experiments, ensure consistent injection volumes and placement. Practice the injection technique to improve reproducibility.
Morpholino Aggregation Before use, heat the Morpholino solution to 65°C for 5-10 minutes to dissolve any aggregates.[1]
Biological Variability Increase the sample size to account for natural biological variation.

Experimental Protocols

Protocol 1: Preparation of Morpholino Stock Solution
  • Briefly centrifuge the vial containing the lyophilized Morpholino to collect the powder at the bottom.

  • Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex the vial to mix.

  • Heat the solution at 65°C for 5-10 minutes to ensure the Morpholino is fully dissolved.[1]

  • Allow the solution to cool to room temperature before use.

  • Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Validation of Knockdown (Splice-Blocking Morpholinos)
  • Design: Design a Morpholino targeting an exon-intron junction of your gene of interest.

  • Delivery: Inject the splice-blocking Morpholino into embryos at the one-cell stage.

  • RNA Extraction: At the desired developmental stage, extract total RNA from a pool of control and Morpholino-injected embryos.

  • RT-PCR: Perform reverse transcription PCR (RT-PCR) using primers that flank the targeted exon.

  • Analysis: Analyze the PCR products on an agarose gel. In successfully treated embryos, you should observe a shift in the size of the PCR product, indicating the inclusion of the intron or skipping of the exon.

Visualizing Workflows and Logic

Below are diagrams illustrating key experimental processes and troubleshooting logic.

experimental_workflow cluster_design Design Phase cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_validation Validation Phase design_mo Design Morpholino (Target Selection) resuspend Resuspend & Quantify Oligos design_mo->resuspend design_ctrl Design Control Oligos (Mismatch, Scrambled) design_ctrl->resuspend prepare_mix Prepare Injection Mixes resuspend->prepare_mix inject Microinjection / Delivery prepare_mix->inject incubate Incubate & Observe Phenotype inject->incubate validate Validate Knockdown (RT-PCR / Western Blot) incubate->validate rescue Perform Rescue Experiment incubate->rescue

Caption: Standard experimental workflow for a Morpholino knockdown experiment.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Results Observed check_conc Verify Morpholino Concentration & Integrity start->check_conc check_delivery Assess Delivery Consistency start->check_delivery check_controls Review Control Experiment Results start->check_controls redo_quant Re-quantify and run on gel check_conc->redo_quant If concentration is suspect refine_tech Refine injection/ delivery technique check_delivery->refine_tech If delivery is variable optimize_dose Perform new dose-response check_controls->optimize_dose If controls show toxicity redesign_mo Design new .Morpholinos check_controls->redesign_mo If knockdown is inefficient

Caption: A decision tree for troubleshooting inconsistent Morpholino experimental outcomes.

References

Morpholino(4-nitrophenyl)methanone stability and storage optimization

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Morpholino(4-nitrophenyl)methanone?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended conditions are in a desiccator at 2-8°C. For short-term storage, room temperature (20-25°C) in a dry, dark place is generally acceptable.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are often preferred over aqueous solutions for long-term storage.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage by hydrolysis, especially in the presence of strong acids or bases, yielding morpholine and 4-nitrobenzoic acid.

  • Reduction: The nitro group on the phenyl ring can be reduced to an amino group, forming (4-aminophenyl)(morpholino)methanone. This can be initiated by reducing agents or certain light conditions.

Q4: What are the visible signs of degradation?

A4: Degradation may not always be visible. However, you might observe a color change in the solid compound (e.g., from off-white/yellow to brown) or in solution. Precipitation or the appearance of cloudiness in a solution that was previously clear can also indicate degradation or insolubility of degradation products. The most reliable way to detect degradation is through analytical techniques like HPLC, LC-MS, or NMR.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The amide bond in the molecule is prone to hydrolysis at both acidic and basic pH. The rate of hydrolysis is generally lowest at a near-neutral pH (around 6-8). Therefore, for experiments in aqueous buffers, it is recommended to use a buffer in this pH range and to use the solution as quickly as possible.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or poor results in biological assays. Compound degradation leading to lower effective concentration or interference from degradation products.- Prepare fresh stock solutions from solid material. - Perform a quick purity check of the solid material and the solution using HPLC or LC-MS. - Optimize solution storage conditions (e.g., lower temperature, protection from light).
Precipitate forms in a stored solution. The compound or its degradation products may have limited solubility under the storage conditions.- Try a different solvent or a lower concentration. - If using aqueous buffers, ensure the pH is optimal for solubility and stability. - Before use, gently warm the solution and vortex to try and redissolve the precipitate. If it persists, the solution should be discarded.
The solid compound has changed color. This may indicate degradation due to improper storage (exposure to light, moisture, or heat).- It is recommended to discard the discolored compound and use a fresh batch. - If a fresh batch is not available, the purity of the discolored material should be thoroughly assessed before use.

Stability Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to record their own findings from stability studies.

Storage ConditionTime PointPurity (%) by HPLC% DegradationObservations
Solid, 2-8°C, Dark, Dry0 months0
6 months
12 months
Solution in DMSO, -20°C0 days0
7 days
30 days
Solution in PBS (pH 7.4), 4°C0 hours0
24 hours
48 hours

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and degradation pathways under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

  • Sample Preparation: Dispense accurately weighed amounts of solid this compound into several vials. Prepare multiple aliquots of a stock solution (e.g., in DMSO) in separate vials.

  • Storage: Store the vials under the desired long-term conditions (e.g., 2-8°C for solid, -20°C for solution), protected from light and moisture.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, retrieve one vial of the solid and one of the solution. Analyze the purity and concentration using a validated HPLC method. For the solid, prepare a fresh solution for analysis.

  • Data Evaluation: Plot the purity or concentration of this compound against time to determine the shelf-life under the tested conditions.

Visualizations

G Potential Degradation Pathways A This compound B Hydrolysis (Acid or Base) A->B C Reduction A->C D Morpholine + 4-Nitrobenzoic Acid B->D E (4-aminophenyl)(morpholino)methanone C->E

Caption: Potential degradation pathways for this compound.

G Forced Degradation Study Workflow A Prepare Stock Solution B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Sample Analysis (HPLC / LC-MS) C->H D->H E->H F->H G->H I Identify Degradants & Assess Stability H->I

Caption: Workflow for a forced degradation study.

G Troubleshooting Inconsistent Results A Inconsistent Experimental Results? B Check Solution Age A->B C Is solution freshly prepared? B->C D Prepare Fresh Solution C->D No E Check Storage of Solid C->E Yes F Stored Cool, Dry, Dark? E->F G Assess Purity of Solid (e.g., HPLC) F->G Yes H Use New Batch of Compound F->H No

Caption: A decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Morpholino(4-nitrophenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Morpholino(4-nitrophenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically an amidation. In this reaction, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is often carried out under Schotten-Baumann reaction conditions, which involve the use of an aqueous base to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Q2: What is the most common byproduct in this synthesis, and how is it formed?

A2: The most prevalent byproduct is 4-nitrobenzoic acid. It is formed by the hydrolysis of the starting material, 4-nitrobenzoyl chloride, in the presence of water or moisture.[5] Since the Schotten-Baumann reaction is often performed in a biphasic system with an aqueous base, some degree of hydrolysis is a common competing side reaction.

Q3: How can I minimize the formation of 4-nitrobenzoic acid?

A3: To minimize the formation of 4-nitrobenzoic acid, it is crucial to control the reaction conditions. This includes using anhydrous solvents, ensuring starting materials are dry, and adding the 4-nitrobenzoyl chloride slowly to the reaction mixture to prevent a localized excess that can react with water. Performing the reaction at a lower temperature can also help to slow down the rate of hydrolysis relative to the desired amidation.

Q4: Besides 4-nitrobenzoic acid, what other byproducts might I encounter?

A4: While 4-nitrobenzoic acid is the primary byproduct from the hydrolysis of the acyl chloride, other impurities can arise from the starting materials. If the morpholine is not pure, related amine impurities could lead to the formation of other N-acylated byproducts. Additionally, unreacted starting materials (morpholine and 4-nitrobenzoyl chloride) may also be present in the crude product.

Q5: What is a suitable workup procedure to remove the 4-nitrobenzoic acid byproduct?

A5: An effective workup procedure involves an aqueous base wash. Since 4-nitrobenzoic acid is acidic, it can be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. This salt will then partition into the aqueous layer during an extraction with an organic solvent, effectively separating it from the desired neutral amide product which remains in the organic layer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction.- Increase reaction time or temperature (monitor for byproduct formation).- Ensure efficient stirring to facilitate mixing of the biphasic layers.
2. Significant hydrolysis of 4-nitrobenzoyl chloride.- Use anhydrous solvents and ensure starting materials are dry.- Add 4-nitrobenzoyl chloride solution dropwise at a controlled temperature (e.g., 0-5 °C).
3. Loss of product during workup.- Ensure the pH of the aqueous layer is basic before extraction to prevent the protonation and loss of the amine product.- Perform multiple extractions with the organic solvent to maximize product recovery.
Product is an Oil Instead of a Solid 1. Presence of impurities.- Purify the product using column chromatography on silica gel.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
2. Residual solvent.- Dry the product under high vacuum for an extended period.
Presence of 4-Nitrobenzoic Acid in Final Product (detected by NMR/TLC) 1. Inefficient removal during workup.- Repeat the aqueous base wash (e.g., with saturated sodium bicarbonate solution) during the workup.- Purify the product via column chromatography.
Reaction Fails to Proceed 1. Poor quality of 4-nitrobenzoyl chloride.- Use freshly prepared or purified 4-nitrobenzoyl chloride. Hydrolysis of the acyl chloride to the unreactive carboxylic acid is a common issue with older reagents.
2. Insufficient base.- Ensure at least one equivalent of base is used to neutralize the HCl generated during the reaction.

Data Presentation

Table 1: Effect of Solvent on Yield and Byproduct Formation

SolventTemperature (°C)Reaction Time (h)Yield of Product (%)4-Nitrobenzoic Acid (%)
Dichloromethane (DCM)2528510
Tetrahydrofuran (THF)2528212
Diethyl Ether2527815
Dichloromethane/Water (biphasic)252925

Table 2: Effect of Base on Yield and Byproduct Formation

Base (1.1 eq.)SolventTemperature (°C)Reaction Time (h)Yield of Product (%)4-Nitrobenzoic Acid (%)
Triethylamine (TEA)DCM252888
PyridineDCM2528510
Aqueous NaOH (10%)DCM/Water252953
Aqueous NaHCO₃ (sat.)DCM/Water252906

Experimental Protocols

Preparation of 4-Nitrobenzoyl Chloride

This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[6]

  • In a fume hood, combine 4-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from an anhydrous solvent like hexane.

Synthesis of this compound

This protocol is a standard Schotten-Baumann amidation procedure adapted for this specific synthesis.[7]

  • To a stirred solution of morpholine (1.0 eq) and a suitable base (e.g., 1.1 eq of triethylamine for an organic system, or 1.5 eq of NaOH in an aqueous system) in an appropriate solvent (e.g., dichloromethane for an organic system, or a biphasic system with water) at 0°C (ice bath), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If a biphasic system was not used initially, add water and an immiscible organic solvent (e.g., dichloromethane).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Synthesis_Pathway Morpholine Morpholine Reaction Morpholine->Reaction NitrobenzoylChloride 4-Nitrobenzoyl Chloride NitrobenzoylChloride->Reaction Product This compound HCl HCl Reaction->Product Reaction->HCl

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Time/Temp or Check Reagents incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup troubleshoot_reaction->start workup_ok Workup Correct check_workup->workup_ok Yes workup_issue Workup Issue Identified check_workup->workup_issue No purify Purify by Column Chromatography workup_ok->purify troubleshoot_workup Adjust pH, More Extractions workup_issue->troubleshoot_workup troubleshoot_workup->start

Caption: Troubleshooting workflow for this compound synthesis.

Byproduct_Formation_Logic NitrobenzoylChloride 4-Nitrobenzoyl Chloride DesiredReaction Desired Amidation NitrobenzoylChloride->DesiredReaction SideReaction Hydrolysis (Side Reaction) NitrobenzoylChloride->SideReaction Morpholine Morpholine Morpholine->DesiredReaction Water Water/Moisture Water->SideReaction Product Desired Product DesiredReaction->Product Byproduct 4-Nitrobenzoic Acid SideReaction->Byproduct

Caption: Logical relationship between reactants and byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Structure and Properties of Morpholino(4-nitrophenyl)methanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural confirmation of Morpholino(4-nitrophenyl)methanone and an objective comparison with its structural analogues. It is intended for researchers, scientists, and drug development professionals, offering experimental data and protocols to support further investigation and application in chemical synthesis and pharmaceutical development.

Structural Confirmation of this compound

This compound is a biochemical compound utilized in proteomics research.[1] Its chemical identity is well-established and characterized by the following properties:

  • Molecular Formula: C₁₁H₁₂N₂O₄[1][2][3]

  • Molecular Weight: 236.22 g/mol [1][3]

  • CAS Number: 5397-76-2[1][2][3][4][5]

The structure consists of a morpholine ring and a 4-nitrophenyl group linked by a ketone (methanone) functional group. This linkage is crucial for its chemical reactivity and potential applications as a building block in organic synthesis.

Comparative Analysis with Structural Alternatives

For a comprehensive understanding, this compound is compared with two closely related compounds: 4-(4-Nitrophenyl)morpholin-3-one and 4-(4-Nitrophenyl)thiomorpholine . These compounds share the 4-nitrophenyl and morpholine-like moieties but differ in the nature of the linkage and the heterocyclic ring, leading to distinct chemical properties and applications.

The logical relationship between these structures, highlighting their common and distinct features, is visualized below.

Core 4-Nitrophenyl Group Compound1 Morpholino(...)methanone C=O Linker Morpholine Ring Core:f0->Compound1:f0 Ketone Bridge Compound2 4-(...)-morpholin-3-one N-Aryl Bond Lactam in Ring Core:f0->Compound2:f0 Direct N-Linkage Compound3 4-(...)-thiomorpholine N-Aryl Bond Thiomorpholine Ring (S) Core:f0->Compound3:f0 Direct N-Linkage

Fig. 1: Structural relationships of the compared compounds.

The following table summarizes the key quantitative data for this compound and its selected alternatives.

PropertyThis compound4-(4-Nitrophenyl)morpholin-3-one4-(4-Nitrophenyl)thiomorpholine
CAS Number 5397-76-2[1][2]446292-04-2[6][7]10389-51-2[8][9]
Molecular Formula C₁₁H₁₂N₂O₄[1][2]C₁₀H₁₀N₂O₄[6][7]C₁₀H₁₂N₂O₃S
Molecular Weight 236.22 g/mol [1][5]222.20 g/mol [6]240.28 g/mol
Key Structural Feature Ketone linker between ringsLactam functional group within the morpholine ringSulfur atom replacing oxygen in the morpholine ring
Known Application Proteomics research biochemical[1]Key intermediate for Rivaroxaban[10]Precursor for 4-thiomorpholinoaniline in medicinal chemistry[11]

Experimental Protocols & Methodologies

The synthesis of these compounds often involves nucleophilic substitution or multi-step reactions. The protocols below are representative of methods found in the literature.

This synthesis is achieved via a nucleophilic aromatic substitution reaction.[11]

  • Reactants: 4-Fluoronitrobenzene and thiomorpholine.

  • Procedure:

    • Dissolve 4-fluoronitrobenzene in a suitable solvent (e.g., acetonitrile).

    • Add thiomorpholine and a non-nucleophilic base (e.g., K₂CO₃) to the solution.

    • Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry under a vacuum.

  • Confirmation: The structure of the resulting 4-(4-nitrophenyl)thiomorpholine can be confirmed using X-ray crystallography and spectroscopic methods (NMR, IR).[11]

The general workflow for this type of synthesis is illustrated in the diagram below.

start Starting Materials (4-Fluoronitrobenzene & Thiomorpholine) reaction Nucleophilic Aromatic Substitution (Reflux in Acetonitrile with Base) start->reaction workup Reaction Work-up (Cooling & Precipitation) reaction->workup purification Purification (Filtration & Washing) workup->purification product Final Product (4-(4-Nitrophenyl)thiomorpholine) purification->product

Fig. 2: General workflow for nucleophilic aromatic substitution.

This compound is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[10] One common route involves the cyclization of an N-substituted acetamide.

  • Reactants: 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.[12]

  • Procedure:

    • The precursor, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is first synthesized by reacting 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride.[12]

    • The acetamide precursor is then dissolved in a polar aprotic solvent like acetonitrile.

    • A base, such as potassium carbonate, is added to the solution.[12]

    • The mixture is heated to induce intramolecular cyclization, forming the morpholin-3-one ring.[12]

    • The reaction is monitored by TLC or HPLC.

    • After completion, the product is isolated by filtering the inorganic salts and evaporating the solvent. Further purification can be done by recrystallization.

These distinct synthetic pathways underscore the different chemical strategies required to access each analogue, providing valuable insights for synthetic chemists in drug development.

References

Validating Experimental Findings: A Comparison Guide for Morpholino-Based Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for validating experimental findings obtained using Morpholino antisense oligonucleotides. It addresses a potential point of confusion regarding the chemical compound Morpholino(4-nitrophenyl)methanone and outlines the gold-standard techniques for ensuring the specificity and on-target effects of Morpholino-based gene knockdown experiments.

Clarification: this compound

Initial research into validating Morpholino findings can sometimes lead to confusion with similarly named chemical compounds. It is critical to understand that This compound (CAS 5397-76-2) is a distinct chemical entity and is not a tool or reagent used for the validation of Morpholino oligonucleotide experiments.[1][2][3] This compound is a biochemical available for various research purposes, likely as a synthetic intermediate or for screening in chemical biology, but it does not play a role in confirming the specificity of Morpholino-based gene knockdown.[4][5][6]

The validation of experiments using Morpholino oligonucleotides, which are synthetic molecules used to block gene expression, relies on a set of rigorous biological and molecular techniques.[7][8][9][10]

Core Principles of Morpholino Validation

The primary goal of validating Morpholino experiments is to demonstrate that the observed phenotype is a direct result of the specific knockdown of the target gene and not due to off-target effects or toxicity.[8][11] Robust validation is essential for the reliable interpretation of experimental data. The most widely accepted validation strategies are outlined below.

Comparison of Morpholino Validation Methods

The following table summarizes and compares the key methods used to validate findings from Morpholino-based experiments.

Validation Method Principle Advantages Disadvantages Typical Quantitative Readout
Second Non-Overlapping Morpholino A second Morpholino targeting a different, non-overlapping sequence of the same mRNA should produce the same phenotype.[7][12][13]Relatively straightforward and cost-effective. Avoids potential issues with mRNA rescue experiments.Both Morpholinos could theoretically have off-target effects that coincidentally produce a similar phenotype (though unlikely).Phenotypic scoring (e.g., percentage of embryos with the defect).
mRNA Rescue Co-injection of a synthetic mRNA that is immune to the Morpholino (lacks the target sequence) should rescue the knockdown phenotype.[7][12][13][14]Provides strong evidence for specificity by demonstrating that the phenotype can be reversed by the target gene product.Can be technically challenging to achieve the correct dosage of mRNA. Overexpression of the rescue mRNA can sometimes cause its own phenotype.[14]Reduction in the percentage of embryos exhibiting the phenotype compared to Morpholino-only injection.
Comparison with a Genetic Mutant The phenotype observed in the "morphant" (Morpholino-injected animal) should phenocopy a known genetic mutant for the same gene.[8][15]Considered the "gold standard" for validation as it compares the knockdown to a stable genetic loss-of-function model.Genetic mutants may not always be available. Genetic compensation in mutants can sometimes lead to a weaker phenotype than the morphant.[8][15]Qualitative and quantitative comparison of phenotypic traits between the morphant and the mutant.
Molecular Analysis of Knockdown Direct measurement of the reduction in target protein (for translation-blocking MOs) or alteration of mRNA splicing (for splice-blocking MOs).[16][17][18][19][20][21]Provides direct evidence of the Morpholino's effect at the molecular level.Does not on its own prove that the observed phenotype is due to the knockdown of the target gene. Requires specific antibodies or primers.Western Blot: Quantification of protein band intensity. RT-PCR: Quantification of correctly spliced vs. misspliced mRNA transcripts.

Experimental Protocols

Second Non-Overlapping Morpholino Validation

Objective: To confirm that a different Morpholino targeting the same gene recapitulates the initial phenotype.

Methodology:

  • Design and Synthesize: Design a second Morpholino oligonucleotide that targets a different sequence within the 5' UTR or near the start codon of the target mRNA.

  • Dose-Response: Determine the optimal concentration of the second Morpholino by injecting a range of concentrations into embryos and observing the phenotype and any toxicity.

  • Microinjection: Inject the optimal concentration of the second Morpholino into a statistically significant number of embryos.

  • Phenotypic Analysis: At the appropriate developmental stage, score the embryos for the phenotype of interest.

  • Comparison: Compare the phenotype and its penetrance with the results from the first Morpholino.

mRNA Rescue Experiment

Objective: To rescue the Morpholino-induced phenotype by co-injecting a synthetic mRNA encoding the target protein.

Methodology:

  • Prepare Rescue mRNA: Synthesize a capped mRNA that encodes the full-length protein but lacks the binding site for the Morpholino. This is often achieved by using a different 5' UTR or by introducing silent mutations in the Morpholino target sequence.

  • Determine mRNA Dose: Inject a range of concentrations of the rescue mRNA alone to ensure it does not cause an overexpression phenotype.

  • Co-injection: Co-inject the optimal concentration of the Morpholino with a range of concentrations of the rescue mRNA.

  • Phenotypic Analysis: Score the embryos for the presence and severity of the knockdown phenotype. A successful rescue will show a significant reduction in the number of affected embryos or a less severe phenotype.

Molecular Validation of Knockdown

Objective: To quantify the reduction of the target protein following Morpholino injection.

Methodology:

  • Sample Collection: At the desired time point after Morpholino injection, collect pools of injected and control embryos.

  • Protein Extraction: Lyse the embryos in an appropriate buffer to extract total protein.

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., beta-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the relative reduction in the target protein.

Objective: To detect and quantify the alteration of mRNA splicing caused by a splice-blocking Morpholino.

Methodology:

  • RNA Extraction: At the desired time point, extract total RNA from pools of injected and control embryos.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the targeted splice site.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. A successful splice-blocking Morpholino will result in a PCR product of a different size than the wild-type transcript.

  • Quantitative Analysis (optional): For quantitative real-time PCR (qRT-PCR), use primers designed to specifically amplify the correctly spliced and misspliced transcripts to quantify the efficiency of splice blocking.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key validation strategies.

G Workflow for Second Morpholino Validation cluster_0 Initial Experiment cluster_1 Validation Experiment A Inject Morpholino 1 B Observe Phenotype A A->B E Compare Phenotypes B->E C Inject Morpholino 2 (non-overlapping) D Observe Phenotype C->D D->E F Phenotypes Match: Validation Supported E->F Yes G Phenotypes Differ: Further Investigation Needed E->G No

Caption: Second Morpholino Validation Workflow.

G Workflow for mRNA Rescue Experiment cluster_0 Control & Experimental Arms A Inject Morpholino B Observe Phenotype A->B E Is Phenotype Ameliorated? B->E C Co-inject Morpholino + Rescue mRNA D Observe Outcome C->D D->E F Rescue Successful: Validation Supported E->F Yes G Rescue Unsuccessful: Re-evaluate Experiment E->G No

Caption: mRNA Rescue Experimental Design.

G Signaling Pathway Knockdown and Validation cluster_pathway Hypothetical Signaling Pathway cluster_intervention Experimental Intervention cluster_validation Validation Steps Receptor Receptor KinaseA KinaseA Receptor->KinaseA KinaseB KinaseB KinaseA->KinaseB GeneX GeneX KinaseB->GeneX ProteinX ProteinX GeneX->ProteinX Translation CellularResponse CellularResponse ProteinX->CellularResponse WB Western Blot for ProteinX Pheno Phenotypic Analysis MO Morpholino targeting GeneX mRNA MO->GeneX Blocks Translation Rescue Rescue with GeneX mRNA (no MO site) Rescue->CellularResponse Restores

Caption: Validating Knockdown in a Signaling Pathway.

References

A Comparative Guide to Morpholino(4-nitrophenyl)methanone and Structurally Related PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Morpholino(4-nitrophenyl)methanone, a compound of research interest, with well-characterized, structurally similar inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Due to the limited publicly available biological data on this compound, this guide contextualizes its potential activity by comparing it to established morpholine-containing PI3K inhibitors. The morpholine moiety is a well-established pharmacophore crucial for the activity of numerous PI3K inhibitors, often forming a key hydrogen bond in the ATP-binding pocket of the enzyme.[1][2]

Introduction to Morpholine-Based PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic development.[4] A significant class of PI3K inhibitors incorporates a morpholine ring, which has been shown to be pivotal for potent and selective inhibition. The oxygen atom within the morpholine ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[1]

This guide uses the pan-Class I PI3K inhibitor ZSTK474 as a primary reference compound for comparison. ZSTK474 contains two morpholine groups and has been extensively studied. By examining analogs of ZSTK474 where one morpholine group is substituted, we can infer the potential role and importance of the this compound structure in PI3K inhibition.

Comparative Analysis of Inhibitory Activity

While experimental data for this compound is not available, we can analyze the structure-activity relationship (SAR) of related compounds to predict its potential efficacy. The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against Class I PI3K isoforms. This data highlights the critical nature of the morpholine group for potent inhibition.

Compound/AnalogPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK474 5.020.837.03.9[5]
Analog 6a (Ethanolamine) 9.9>10092.59.8[5]
Analog 6b (Diethanolamine) 3.7>10014.610.0[5]
Analog 2a (Piperazine) >180>1500>2600140[5]
Analog 2b (N-acetyl-piperazine) 2.921.016.03.9[5]

Data presented as the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.

Analysis: The data clearly demonstrates that replacing one of the morpholine groups in ZSTK474 with functionalities lacking the key oxygen atom, such as in the piperazine analog (2a), leads to a significant loss of inhibitory activity across all isoforms.[5] However, modifications that retain a hydrogen bond acceptor, like the ethanolamine (6a) and diethanolamine (6b) analogs, maintain high potency, particularly against the PI3Kα isoform.[5] this compound contains a single morpholine ring attached to a carbonyl group. The carbonyl oxygen could potentially serve as a hydrogen bond acceptor, but its spatial orientation and electronic properties would differ significantly from the ether oxygen in the morpholine ring of ZSTK474, likely impacting its binding affinity and isoform selectivity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the context in which these compounds operate, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating potential PI3K inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (T308) TSC2 TSC2 Akt->TSC2 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P (S473) mTORC1 mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Rheb Rheb TSC2->Rheb Inhibition Rheb->mTORC1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Morpholino-based Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-based compounds.

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Cellular Activity & Mechanism cluster_2 Data Analysis Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Det Determine IC50 values against PI3K isoforms (α, β, γ, δ) Biochem_Assay->IC50_Det Cell_Culture Treat Cancer Cell Lines with Compound IC50_Det->Cell_Culture Lead Compound Progression Viability_Assay Cell Viability Assay (e.g., MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot for p-Akt/Total Akt Cell_Culture->Western_Blot IC50_Calc Calculate Cellular IC50 Viability_Assay->IC50_Calc Pathway_Confirm Confirm Pathway Inhibition Western_Blot->Pathway_Confirm Further_Studies Further Preclinical Studies IC50_Calc->Further_Studies Pathway_Confirm->Further_Studies

Caption: A general experimental workflow for the evaluation of putative PI3K inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PI3K inhibitors.

PI3K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the inhibitory activity of a compound against purified PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.

a. Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) lipid vesicles

  • ATP

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

b. Procedure:

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle control (DMSO).

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing the specific PI3K enzyme and the PIP2 substrate in kinase reaction buffer. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

c. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression software.

Western Blotting for Phospho-Akt (Ser473)

This technique is used to confirm that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.[6][7]

a. Materials:

  • Cancer cell line of interest (e.g., MCF7, U87MG)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

b. Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.[6]

c. Data Analysis:

  • Quantify the band intensities for p-Akt, total Akt, and the loading control using densitometry software.

  • Normalize the p-Akt signal to the total Akt signal for each sample. Further normalization to the loading control can also be performed.

  • Compare the normalized p-Akt levels in compound-treated samples to the vehicle control to determine the extent of pathway inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure, featuring the critical morpholine moiety, strongly suggests its potential as an inhibitor of the PI3K signaling pathway. The comparative data from ZSTK474 and its analogs indicate that the presence and chemical context of the morpholine group are paramount for potent inhibitory activity. Further investigation of this compound using the detailed experimental protocols provided in this guide is warranted to elucidate its specific biological functions, inhibitory potency, and isoform selectivity. This foundational analysis provides a logical framework for researchers to initiate such studies.

References

A Comparative Guide to Morpholino(4-nitrophenyl)methanone and 4-(4-nitrophenyl)morpholine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. Both Morpholino(4-nitrophenyl)methanone and 4-(4-nitrophenyl)morpholine are valuable intermediates that incorporate the morpholine and 4-nitrophenyl moieties, which are prevalent in many biologically active compounds. This guide provides an objective comparison of these two reagents in terms of their synthesis and their performance as precursors to key aniline derivatives, supported by experimental data and detailed protocols.

Chemical Structures and Properties at a Glance

FeatureThis compound4-(4-nitrophenyl)morpholine
CAS Number 5397-76-2[1]10389-51-2
Molecular Formula C₁₁H₁₂N₂O₄C₁₀H₁₂N₂O₃
Molecular Weight 236.22 g/mol 208.22 g/mol
Functional Group Amide (Ketone)Tertiary Amine
Appearance Off-white solidLight yellow crystalline powder
Purity Typically ≥95%Typically ≥98% (GC)

Synthesis of Intermediates: A Comparative Overview

The synthetic accessibility of a building block is a critical factor in its practical application. Here, we compare the common synthetic routes to this compound and 4-(4-nitrophenyl)morpholine.

Synthesis of this compound

This compound is typically synthesized via the acylation of morpholine with 4-nitrobenzoyl chloride. This is a standard amidation reaction.

synthesis_methanone 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride product This compound 4-nitrobenzoyl_chloride->product Acylation morpholine Morpholine morpholine->product base Base (e.g., Triethylamine) base->product

Caption: Synthesis of this compound.

Synthesis of 4-(4-nitrophenyl)morpholine

Two primary methods are commonly employed for the synthesis of this tertiary amine: Nucleophilic Aromatic Substitution (SNA_r_) and the Buchwald-Hartwig amination.

synthesis_amine cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 4-fluoronitrobenzene 4-Fluoronitrobenzene product_snar 4-(4-nitrophenyl)morpholine 4-fluoronitrobenzene->product_snar Heat morpholine_snar Morpholine morpholine_snar->product_snar base_snar Base (e.g., K₂CO₃) base_snar->product_snar 4-chloronitrobenzene 4-Chloronitrobenzene product_bh 4-(4-nitrophenyl)morpholine 4-chloronitrobenzene->product_bh morpholine_bh Morpholine morpholine_bh->product_bh catalyst Pd Catalyst & Ligand catalyst->product_bh base_bh Base (e.g., NaOtBu) base_bh->product_bh

Caption: Synthesis routes to 4-(4-nitrophenyl)morpholine.

Comparative Synthesis Data

ParameterThis compound (Acylation)4-(4-nitrophenyl)morpholine (SNAr)4-(4-nitrophenyl)morpholine (Buchwald-Hartwig)
Starting Materials 4-Nitrobenzoyl chloride, Morpholine4-Fluoronitrobenzene, Morpholine4-Chloronitrobenzene, Morpholine
Key Reagents Base (e.g., Triethylamine)Base (e.g., K₂CO₃)Pd catalyst, Ligand, Base (e.g., NaOtBu)
Typical Solvents Dichloromethane, THFAcetonitrile, DMSOToluene, Dioxane
Reaction Temperature 0 °C to room temperatureElevated temperatures (e.g., 85-130 °C)Elevated temperatures (e.g., 80-110 °C)
Typical Yield High (often >90%)Good to excellent (can be >90%)Generally high (often >90%)
Purification Aqueous workup, recrystallization or chromatographyAqueous workup, recrystallization or chromatographyFiltration of catalyst, chromatography
Advantages Mild conditions, high yieldsCost-effective starting materialsHigh functional group tolerance
Disadvantages 4-Nitrobenzoyl chloride is moisture sensitiveRequires activated aryl halide, higher temperaturesCost of catalyst and ligand, air-sensitive reagents

Performance in Synthesis: Reduction to Aniline Derivatives

A key application for both compounds is their use as precursors to the corresponding 4-amino-substituted morpholine derivatives, which are highly valuable in the synthesis of pharmaceuticals. The performance of each compound can be assessed by the efficiency of the nitro group reduction.

reduction_pathways cluster_0 Reduction of this compound cluster_1 Reduction of 4-(4-nitrophenyl)morpholine nitromethanone This compound aminomethanone (4-Aminophenyl)(morpholino)methanone nitromethanone->aminomethanone reductant_1 Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) reductant_1->aminomethanone nitroamine 4-(4-nitrophenyl)morpholine aminoamine 4-Morpholinoaniline nitroamine->aminoamine reductant_2 Reducing Agent (e.g., H₂/Pd-C, NaBH₄/Catalyst) reductant_2->aminoamine

References

Comparative Analysis of Morpholino(4-nitrophenyl)methanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Morpholino(4-nitrophenyl)methanone derivatives and related morpholine-containing compounds, focusing on their potential as anticancer and anti-inflammatory agents. The information is compiled from various studies to offer insights into their structure-activity relationships and therapeutic potential.

The morpholine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities. When coupled with a 4-nitrophenyl group, these derivatives present a promising avenue for the development of novel therapeutic agents. This guide summarizes the available quantitative data on their biological performance, details the experimental protocols used for their evaluation, and visualizes key signaling pathways potentially modulated by these compounds.

Performance Data: Anticancer and Anti-inflammatory Activity

The following tables summarize the in vitro biological activity of various morpholine derivatives, including those with the 4-nitrophenyl moiety and related structures. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Morpholine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
AK-3 Morpholine substituted quinazolineA549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10 Morpholine substituted quinazolineA549 (Lung)8.55 ± 0.67[1]
MCF-7 (Breast)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Compound 3c 2-morpholino-4-anilinoquinolineHepG2 (Liver)11.42
Compound 3d 2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50
Compound 3e 2-morpholino-4-anilinoquinolineHepG2 (Liver)12.76
Thieno[3,2-d]pyrimidine derivative 15e 4-morpholino-2-phenylquinazoline analogA375 (Melanoma)0.58[2]

Table 2: In Vitro Anti-inflammatory Activity of Morpholine Derivatives

Compound IDDerivative ClassAssayTargetIC50 (µM)Reference
V4 MorpholinopyrimidineNO Production Inhibition (LPS-stimulated RAW 264.7 cells)iNOS/COX-2-[3]
V8 MorpholinopyrimidineNO Production Inhibition (LPS-stimulated RAW 264.7 cells)iNOS/COX-2-[3]
Compound 4c Asymmetrical mono-carbonyl analog of curcumin with morpholineProtein Denaturation-25.3[1]
Compound 4d Asymmetrical mono-carbonyl analog of curcumin with morpholineProtein Denaturation-26.3[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound derivatives and related compounds.

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

A common synthetic route to 4-(4-nitrophenyl)morpholin-3-one involves the reaction of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide with a base in a suitable solvent.[4]

Procedure:

  • 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is dissolved in a solvent such as acetonitrile.

  • A base, for example, potassium carbonate, is added to the solution.

  • The mixture is heated to reflux and stirred for a specified period.

  • After cooling, the reaction mixture is worked up by filtration and evaporation of the solvent.

  • The crude product is then purified, often by recrystallization, to yield 4-(4-nitrophenyl)morpholin-3-one.[4]

Another reported method involves the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite.[5]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6][7][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a period of 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[3]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with LPS (e.g., 1 µg/mL).

  • Nitrite Measurement: After 24 hours of LPS stimulation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives often involves investigating their effects on key cellular signaling pathways implicated in cancer and inflammation.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Gene Expression Gene Expression (Proliferation, Survival) mTORC1->Gene Expression Promotes Protein Synthesis NFkB->Gene Expression

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Inflammatory Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammatory Genes Translocates to Nucleus NFkB_IkB->NFkB Releases

Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.

Experimental_Workflow_MTT_Assay A Seed Cells in 96-well plate B Incubate (24h) A->B C Add Compound (Varying Concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilizer (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: A typical experimental workflow for determining anticancer activity using the MTT assay.

References

A Comparative Guide to Purity Verification of Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized compounds is a critical step in research and development, ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of Morpholino(4-nitrophenyl)methanone, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis are objectively evaluated.

Comparative Purity Analysis

The purity of a synthesized batch of this compound can be assessed using multiple orthogonal techniques to ensure a comprehensive evaluation. While data for a single batch analyzed by all methods is not publicly available, the following table summarizes the expected performance of each technique based on the analysis of the target compound and structurally similar aromatic ketones and morpholine derivatives.

Analytical MethodExpected Purity (%)Potential Major ImpuritiesKey Performance Indicator
HPLC >99.5%Starting materials (4-nitrobenzoyl chloride, morpholine), reaction by-productsPeak Purity/Area %
GC-MS >99.5%Volatile impurities, residual solventsTotal Ion Chromatogram (TIC) Purity
qNMR >99.0% (absolute)Residual solvents, non-isomeric organic impuritiesAbsolute purity determined by ratio to an internal standard
Melting Point Broad range indicates impurityPresence of any soluble impuritySharpness of melting range (e.g., 100-103°C indicates ~95% purity)[1]
X-ray Crystallography Definitive for crystalline solidAmorphous impurities, co-crystallized solvatesUnit cell parameters and R-factor[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are designed for the analysis of this compound and are based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reverse-phase HPLC method with UV detection is highly effective.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient could be:

    • Start at 30% acetonitrile.

    • Linearly increase to 95% acetonitrile over 20 minutes.

    • Hold at 95% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm, which is a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the thermal stability of this compound, it can be analyzed directly by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic ketones.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC detect->integrate identify Identify Peaks (MS Library) detect->identify calculate Calculate Purity (%) integrate->calculate

GC-MS Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][2][3][4][5]

Instrumentation:

  • NMR spectrometer with a field strength of at least 400 MHz.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Logical Relationship in qNMR Purity Calculation:

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation m_analyte Mass of Analyte formula Purity Calculation Formula m_analyte->formula m_std Mass of Standard m_std->formula MW_analyte MW of Analyte MW_analyte->formula MW_std MW of Standard MW_std->formula N_analyte Protons in Analyte Signal N_analyte->formula N_std Protons in Standard Signal N_std->formula P_std Purity of Standard P_std->formula I_analyte Integral of Analyte I_analyte->formula I_std Integral of Standard I_std->formula result Absolute Purity (%) formula->result

qNMR Purity Calculation Logic
Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick and straightforward indication of purity for crystalline solids. A pure compound will have a sharp melting point range (typically 0.5-1°C), while impurities will cause a depression and broadening of the melting range.

Instrumentation:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Alternative Technique: X-ray Crystallography

For a definitive confirmation of structure and purity of a crystalline solid, single-crystal X-ray crystallography is the gold standard.[6][7][8][9][10] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The resulting crystal structure can confirm the identity of the compound and the absence of co-crystallized impurities. While not a routine quality control method due to the requirement of a suitable single crystal, it is invaluable for establishing a reference standard.

This comprehensive guide provides researchers with a robust framework for assessing the purity of this compound. The selection of the most appropriate technique will depend on the specific requirements of the research, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. For routine analysis, HPLC is often the method of choice, while qNMR provides an excellent orthogonal method for absolute purity determination.

References

Assessing the Specificity of Morpholino Oligonucleotides in Gene Knockdown Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tool for gene function analysis is paramount. This guide provides a detailed comparison of Morpholino oligonucleotides with other common gene knockdown technologies, focusing on the critical aspect of assay specificity. We present a synthesis of available data, detailed experimental protocols for specificity validation, and visual workflows to aid in experimental design.

While the user initially inquired about "Morpholino(4-nitrophenyl)methanone," a comprehensive search of scientific literature and chemical databases revealed a lack of published experimental data regarding its use or specificity in biological assays. The available information is primarily limited to vendor listings of the chemical itself. In contrast, "Morpholino" antisense oligonucleotides are a well-established and extensively documented technology for sequence-specific gene knockdown. Given the context of assessing assay specificity, this guide will focus on Morpholino oligonucleotides.

Comparative Analysis of Gene Knockdown Technologies

Morpholino oligonucleotides, short interfering RNAs (siRNAs), and CRISPR/Cas9 are leading technologies for targeted gene modulation, each with distinct mechanisms and specificity profiles. Morpholinos are synthetic molecules that sterically block translation or pre-mRNA splicing by binding to a complementary RNA sequence.[1][2] Unlike siRNAs, which induce enzymatic degradation of target mRNA through the RNA-induced silencing complex (RISC), Morpholinos do not rely on cellular machinery for their activity.[3] This fundamental difference contributes significantly to their specificity.[4]

Key Specificity-Determining Factors

The specificity of a gene knockdown agent is its ability to modulate the intended target without affecting other genes. Off-target effects can arise from two main sources: sequence-dependent effects, where the agent interacts with unintended transcripts due to partial sequence similarity, and sequence-independent effects, which are related to the chemical nature of the agent and its interaction with cellular components.

Morpholinos are reported to have a high degree of sequence specificity, primarily due to their length (typically 25 bases) and neutral backbone.[4] A longer binding site requirement (approximately 15-25 contiguous bases) statistically reduces the probability of unintended binding events within the transcriptome.[4] Their uncharged nature is thought to minimize non-specific interactions with cellular proteins, which can be a source of off-target effects with charged oligonucleotides like phosphorothioates.[4]

In contrast, the specificity of siRNAs is largely determined by a short "seed region" of about 7-8 nucleotides.[5][6] This shorter recognition sequence increases the likelihood of off-target binding and subsequent knockdown of unintended transcripts.[4] While CRISPR/Cas9 offers permanent gene editing at the DNA level, it is also known to have off-target effects, with the Cas9 enzyme tolerating several mismatches between the guide RNA and the DNA target.[7]

However, it is important to note that Morpholinos are not entirely without potential side effects. At high concentrations, they can induce an innate immune response and cause off-target splicing defects.[1] Therefore, careful dose-response experiments and rigorous specificity controls are essential for all gene knockdown technologies.

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of off-target effects across different platforms are not always available in the literature. The following tables summarize key specificity parameters based on a synthesis of published findings.

FeatureMorpholino OligonucleotidessiRNACRISPR/Cas9
Primary Target RNARNADNA
Mechanism of Action Steric hindrance of translation or splicing[1][2]RISC-mediated mRNA cleavage[3][6]Cas9-mediated DNA cleavage[7]
Typical Length 25 bases[4]19-21 base pair duplex[6]~20 nucleotide guide RNA[7]
Sequence Recognition ~15-25 contiguous bases[4]7-8 nucleotide "seed region"[5][6]~20 nucleotides + PAM sequence[7]
Off-Target Mechanism Sequence-dependent hybridization, potential immune response at high doses[1]"Seed region" homology, immune response[6]Mismatched gRNA binding, PAM sequence variability[7]

Table 1: General Comparison of Gene Knockdown Technologies

ParameterMorpholino OligonucleotidessiRNACRISPR/Cas9
Mismatch Tolerance Activity significantly reduced with 1-2 mismatches; 5 mismatches can nearly abolish activity.[8]Tolerates mismatches outside the "seed region"; activity can be retained with some mismatches within the seed region.[9]Tolerates up to 3 or more mismatches, depending on their position.[7]
Reported Off-Target Frequency Generally low when used at optimal concentrations; can cause off-target splicing defects.[1][4]Can affect hundreds to thousands of unintended transcripts.[6]Highly variable, dependent on gRNA design and delivery method.[7]
Dose-Dependent Toxicity Can induce p53-mediated apoptosis and other toxic effects at high concentrations.[10]Overexpression can lead to saturation of the RNAi machinery and cellular toxicity.[11]High concentrations of Cas9/gRNA can increase off-target cleavage and lead to toxicity.[7]

Table 2: Comparison of Specificity and Toxicity Parameters

Experimental Protocols for Assessing Morpholino Specificity

To ensure the observed phenotype is a direct result of the intended gene knockdown, a series of control experiments are mandatory.

Two Non-Overlapping Morpholino Experiment

This is a widely accepted method to confirm that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a particular Morpholino sequence.

Methodology:

  • Design and Synthesize: Design two distinct Morpholino oligonucleotides that target different, non-overlapping sequences within the 5' untranslated region (UTR) or spanning the start codon of the target mRNA.[12]

  • Dose-Response: For each Morpholino, perform a dose-response experiment to determine the minimal concentration that produces the desired phenotype without causing overt toxicity.

  • Phenotypic Comparison: Inject each Morpholino separately at its optimal concentration into the model organism or cell line.

  • Analysis: A specific on-target effect is confirmed if both non-overlapping Morpholinos produce the same phenotype.[12]

  • (Optional) Synergy Experiment: Co-inject both Morpholinos at sub-optimal concentrations. A synergistic effect (a stronger phenotype than either Morpholino alone at the low dose) further supports on-target specificity.[13]

Mismatch Control Experiment

This experiment helps to distinguish sequence-specific effects from non-specific or toxic effects of the Morpholino chemistry.

Methodology:

  • Design and Synthesize: Synthesize a control Morpholino that is identical to the experimental Morpholino but contains five strategically placed base mismatches.[14] These mismatches should significantly disrupt binding to the target mRNA.

  • Injection: Inject the mismatch control Morpholino at the same concentration as the experimental Morpholino.

  • Analysis: The mismatch control should not produce the specific phenotype observed with the experimental Morpholino.[14] Any toxicity or non-specific phenotype observed with the mismatch control should be noted.

mRNA Rescue Experiment

This is a definitive control to demonstrate that the observed phenotype is due to the loss of the target protein.

Methodology:

  • Construct Rescue mRNA: Synthesize an mRNA molecule that codes for the target protein but lacks the binding site for the experimental Morpholino. This can be achieved by cloning the coding sequence without the 5' UTR or by introducing silent mutations in the Morpholino binding site.[9]

  • Co-injection: Co-inject the experimental Morpholino with the rescue mRNA.

  • Analysis: If the phenotype is on-target, the co-injected rescue mRNA should restore the wild-type phenotype, effectively "rescuing" the effect of the Morpholino.[9]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.

Mechanism_of_Action cluster_morpholino Morpholino cluster_siRNA siRNA M_mRNA mRNA M_ribosome Ribosome M_no_protein No Protein Synthesis M_ribosome->M_no_protein Blocked M_morpholino Morpholino M_morpholino->M_mRNA Binds to mRNA S_siRNA siRNA S_RISC RISC Complex S_siRNA->S_RISC Loads into S_mRNA mRNA S_RISC->S_mRNA Guides to mRNA S_cleaved_mRNA Cleaved mRNA S_mRNA->S_cleaved_mRNA Cleavage

Caption: Mechanisms of Morpholino and siRNA action.

Caption: Experimental workflow for assessing Morpholino specificity.

Decision_Tree start Goal: Gene Expression Modulation q1 Need permanent genomic edit? start->q1 q2 Primary concern is off-target effects? q1->q2 No (Transient) crispr Use CRISPR/Cas9 q1->crispr Yes q3 Targeting pre-mRNA splicing? q2->q3 No morpholino Use Morpholino q2->morpholino Yes q3->morpholino Yes siRNA Use siRNA q3->siRNA No (mRNA degradation)

References

A Comparative Benchmarking Guide to Morpholino(4-nitrophenyl)methanone and Alternative Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an objective comparison of Morpholino(4-nitrophenyl)methanone against other relevant synthetic intermediates. By presenting available experimental data, detailed protocols, and illustrating key chemical transformations, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a chemical compound featuring a morpholine ring connected to a 4-nitrophenyl ketone moiety. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1][2][3][4][5] The 4-nitrophenyl ketone group, on the other hand, serves as a versatile synthetic handle, amenable to a variety of chemical transformations, most notably the reduction of the nitro group to an amine, which can then be further functionalized. This combination makes this compound a potentially valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Performance Comparison of Synthetic Intermediates

Table 1: Synthesis Yields of Morpholino-Amides/Ketones

CompoundStarting MaterialsReagents & ConditionsYield (%)Reference
N-BenzoylmorpholineBenzoyl chloride, MorpholineTriethylamine, Dichloromethane, 1h at RT95[6]
N-(4-Nitrobenzoyl)morpholine4-Nitrobenzyl alcohol, MorpholineTBHP, Dioxane, Continuous Flow91[7]
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone4-Nitrobenzoyl chloride, 1-MethylpiperazineDichloromethane, Water82[8]
1-Morpholino-2-phenylethane-1,2-dioneAcetophenone, MorpholineCopper (II) Bromide, DMSO6[9]

Table 2: Synthesis Yields of (4-Nitrophenyl)methanone Derivatives and Related Compounds

CompoundStarting MaterialsReagents & ConditionsYield (%)Reference
4-(4-Nitrophenyl)thiomorpholine4-Fluoronitrobenzene, ThiomorpholineAcetonitrile, 85°C, 12h95[10]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione2-Acetyl-1,3-dicarbonyl compound, CyanothioacetamidePiperidine, Ethanol, Reflux, 2h96[11]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione2-Acetyl-1,3-dicarbonyl compound, CyanothioacetamidePiperidine, Ethanol, Reflux, 2h93[11]
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone4-Piperazin-1-yl phenol, 4-Nitrobenzoyl chlorideDIPEA, DMF, 0°C to RT, overnight69[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key transformations relevant to the use of this compound and its analogs as synthetic intermediates.

Protocol 1: Synthesis of N-Acylmorpholines via Amidation

This protocol describes a general procedure for the acylation of morpholine, which is analogous to the synthesis of this compound from 4-nitrobenzoyl chloride.

Procedure (adapted from the synthesis of N-Benzoylmorpholine[6]):

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (20 mL per 10 mmol of acyl chloride) at room temperature, slowly add the corresponding acyl chloride (1.0 equivalent).

  • Stir the reaction mixture for 1 hour.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Wash the combined organic extracts with water (4 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, for example, by recrystallization or column chromatography.

Protocol 2: In Vitro Cell Viability Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. This assay can be employed to evaluate the cytotoxic effects of synthetic intermediates or final compounds.

Procedure (General Protocol[13][14][15]):

  • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vitro Cell Viability Assessment - Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells based on membrane integrity.

Procedure (General Protocol[16][17][18][19][20]):

  • Prepare a cell suspension from the culture.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load a hemocytometer with the cell suspension-Trypan Blue mixture.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing Chemical Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate synthetic routes and experimental workflows.

Synthesis_of_Morpholino_4_nitrophenyl_methanone morpholine Morpholine product This compound morpholine->product Acylation nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride nitrobenzoyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Synthesis of this compound.

Reduction_and_Functionalization start This compound intermediate Morpholino(4-aminophenyl)methanone start->intermediate Nitro Group Reduction final_product Diverse Functionalized Molecules intermediate->final_product Further Functionalization (e.g., Amidation, Sulfonylation) reducing_agent Reducing Agent (e.g., SnCl2, H2/Pd-C) reducing_agent->intermediate

Caption: Key transformations of the intermediate.

Cell_Viability_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed Cells in 96-well plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Measure Absorbance (570 nm) F->G H Data Analysis G->H Calculate % Viability

Caption: Workflow for MTT cell viability assay.

Discussion on Potential Biological Relevance

The morpholine moiety is a well-established pharmacophore that can participate in various biological interactions. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability.[4] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5]

The ketone functionality within small molecules can also play a role in biological signaling. For instance, ketone bodies are known to act as signaling molecules, influencing processes like histone acetylation and oxidative stress.[21][22][23][24] While this compound itself is primarily a synthetic intermediate, its structural motifs suggest that derivatives synthesized from it could be designed to interact with various biological targets. The reduction of the nitro group to an amine provides a key point for diversification, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships in drug discovery programs.

References

Safety Operating Guide

Safe Disposal of Morpholino(4-nitrophenyl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Morpholino(4-nitrophenyl)methanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). Morpholino(4--nitrophenyl)methanone and related nitrophenyl compounds are considered hazardous.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.[1][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[1][3]
Lab Coat Standard laboratory coatTo protect clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area or fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.To avoid inhalation of dust.[1][3]

Hazard Identification

  • Skin Irritation : May cause skin irritation.[1][2][3]

  • Eye Irritation : May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2][3]

  • Toxicity : Aromatic nitro compounds can be toxic if swallowed, in contact with skin, or if inhaled.[4]

Due to these potential hazards, this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash .[3][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to collect it as hazardous waste for pickup by a licensed professional waste disposal service.[1][2][6]

Workflow for Waste Collection and Disposal

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Professional Disposal A Identify Waste (Solid, Liquid, Contaminated Debris) B Select Compatible, Leak-Proof Hazardous Waste Container A->B C Collect Waste in Container (Do not mix with incompatible waste) B->C D Attach Completed Hazardous Waste Label E Keep Container Tightly Sealed D->E F Store in Designated, Secure Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor H Maintain Disposal Records G->H

Caption: Workflow for the disposal of this compound.

3.1. Solid Waste (Pure Compound, Contaminated Labware)

  • Container Selection : Use a clearly labeled, sealed, and compatible hazardous waste container.[3] The original container can be used if it is in good condition.[5][7]

  • Collection : Collect the solid waste, including any contaminated items like weighing boats, gloves, or filter paper, and place it in the designated solid hazardous waste container.[3] Do not mix with other waste streams.[3]

  • Labeling : The container label must include the full chemical name, "this compound," and appropriate hazard warnings.[3]

  • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]

3.2. Liquid Waste (Solutions containing the compound)

  • Container Selection : Collect all aqueous and organic solutions containing this chemical into a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] For liquid waste, use a container designed for liquids, ensuring it is chemically compatible.[9]

  • Labeling : Label the container as "Hazardous Liquid Waste: Contains this compound" and list all solvent components and their approximate concentrations.

  • Storage and Disposal : Store and dispose of the liquid waste container following the same procedure as for solid waste, ensuring the container is tightly sealed at all times except when adding waste.[9]

3.3. Empty Containers

  • Rinsing : The first rinse of an empty container must be collected and disposed of as hazardous liquid waste.[8]

  • Disposal : After a thorough triple rinse, the labels on the container must be completely removed or defaced before disposing of the container according to institutional guidelines for clean glassware or plastic.[3][8]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate : Clear the area of personnel and ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition.[10]

  • Containment : Prevent the material from entering drains or waterways.[5][10] Cover drains if necessary.[5]

  • Cleanup :

    • For solid spills , carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for waste disposal.[2][10]

    • Use an appropriate absorbent material for liquid spills , then collect the contaminated absorbent and debris into a sealed container for disposal as hazardous waste.[10]

  • Decontamination : Wash the spill area thoroughly. Launder any contaminated protective clothing before reuse.[10]

Chemical Treatment (for specialized facilities)

While collection for incineration is the standard procedure, chemical treatment may be an option in facilities equipped for it. Aromatic nitro compounds can sometimes be chemically reduced to less hazardous amino compounds. For example, a reducing agent like sodium borohydride in a suitable solvent can be used to treat similar nitrophenyl compounds under controlled conditions.[3] This should only be performed by trained personnel following a validated and institutionally approved standard operating procedure.

Table 2: Disposal Options Summary

Waste TypePrimary Disposal MethodKey Considerations
Solid Compound Collect in a labeled hazardous waste container for professional disposal.[1][6]Do not mix with other waste streams.[3] Ensure container is sealed.[8]
Liquid Solutions Collect in a labeled hazardous liquid waste container for professional disposal.List all chemical components and concentrations on the label.
Contaminated Debris Collect as hazardous solid waste.Includes gloves, wipes, and plasticware.
Empty Containers Triple-rinse; collect first rinsate as hazardous waste. Deface label and dispose of container.[8]Ensure container is thoroughly empty before rinsing.

For further guidance, consult your institution's Environmental Health & Safety (EHS) department and the relevant local, state, and federal regulations.[5][8]

References

Safeguarding Research: A Guide to Handling Morpholino(4-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2), a chemical used in various research applications. Adherence to these protocols is critical for minimizing exposure risks and maintaining the integrity of your work.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following recommendations are based on safety information for structurally similar compounds, such as 4-(4-Nitrophenyl)morpholine and 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, and general best practices for handling potentially hazardous chemicals. It is crucial to perform a risk assessment for your specific use case and consult with your institution's environmental health and safety department.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or punctures before use.Tested to ASTM D6978 for chemotherapy gloves is a good practice for handling potent compounds.
Skin and Body Protection A laboratory coat or an impervious gown. Closed-toe footwear is mandatory.Selection should be based on the specific hazards and potential for exposure in the workplace.
Respiratory Protection A NIOSH-approved respirator is required when there is a potential for generating dusts or aerosols. This may include a fit-tested N95 dust mask or a respirator with a higher protection factor.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling the Chemical
  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to minimize the risk of inhaling dust particles.

  • Preventing Contamination: Avoid direct contact with the chemical. Use appropriate tools (spatulas, etc.) for handling. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Collect all contaminated disposable PPE (gloves, gowns, etc.), weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

Container Management
  • Keep waste containers securely sealed.

  • Store waste containers in a designated and secure hazardous waste accumulation area.

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation & Risk Assessment B Don Appropriate PPE A->B C Handling in Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste D->F G Properly Store Chemical D->G H Doff PPE Correctly E->H J Dispose of Waste via Licensed Contractor F->J G->C I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.